Zeylasterone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H38O7 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(6aS,6bS,8aS,11R,12aR,14aR)-2,3-dihydroxy-11-methoxycarbonyl-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C30H38O7/c1-26-7-8-27(2,25(36)37-6)15-20(26)30(5)12-10-28(3)16-13-18(32)23(33)22(24(34)35)21(16)17(31)14-19(28)29(30,4)11-9-26/h13-14,20,32-33H,7-12,15H2,1-6H3,(H,34,35)/t20-,26-,27-,28+,29-,30+/m1/s1 |
InChI Key |
DXDSZUXZQIKMRQ-GMZGOHOASA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |
Synonyms |
zeylasterone |
Origin of Product |
United States |
Foundational & Exploratory
Zeylasterone: A Technical Guide to its Chemical Structure, Biological Activity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeylasterone is a naturally occurring triterpenoid that has garnered scientific interest for its notable antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and biological activity of this compound, with a particular focus on its action against pathogenic bacteria. Detailed experimental protocols for key assays and a visual representation of its proposed mechanism of action are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a complex triterpenoid molecule. Its chemical identity and fundamental properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (6aS,6bS,8aS,11R,12aR,14aR)-2,3-dihydroxy-11-methoxycarbonyl-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid[1] |
| SMILES | C[C@]12CC--INVALID-LINK--(C)C(=O)OC[1] |
| InChI | InChI=1S/C30H38O7/c1-26-7-8-27(2,25(36)37-6)15-20(26)30(5)12-10-28(3)16-13-18(32)23(33)22(24(34)35)21(16)17(31)14-19(28)29(30,4)11-9-26/h13-14,20,32-33H,7-12,15H2,1-6H3,(H,34,35)/t20-,26-,27-,28+,29-,30+/m1/s1[1] |
| InChIKey | DXDSZUXZQIKMRQ-GMZGOHOASA-N[1] |
| CAS Number | 78012-25-6[1] |
Physicochemical Data
| Property | Value |
| Molecular Formula | C₃₀H₃₈O₇[1] |
| Molecular Weight | 510.6 g/mol [1] |
Biological Activity
This compound has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria.
Antibacterial Spectrum and Potency
| Organism | Activity Type | Concentration (µg/mL) |
| Staphylococcus aureus | Bactericidal | 30 (6 x MIC)[1] |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 5 |
| Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | 3 - 20[2] |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 10[2] |
Mechanism of Action
Current research indicates that this compound exerts its antibacterial effect by targeting and disrupting the integrity of the bacterial cytoplasmic membrane. This leads to a cascade of events culminating in cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antibacterial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard broth microdilution methods.[3][4][5]
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row, mixing thoroughly at each step. Discard the final 100 µL from the last column of dilutions.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Potassium Leakage Assay
This assay measures the integrity of the bacterial cell membrane by detecting the leakage of intracellular potassium ions.[6][7]
-
Bacterial Cell Preparation: Harvest bacterial cells from an overnight culture by centrifugation, wash them twice with a low-potassium buffer (e.g., MES-Tris buffer), and resuspend them in the same buffer to a specific optical density.
-
Assay Initiation: Equilibrate the bacterial suspension at 37°C. Add this compound at the desired concentration (e.g., 3x MIC).
-
Measurement of Extracellular Potassium: At various time intervals, take aliquots of the bacterial suspension and centrifuge to pellet the cells. Measure the potassium concentration in the supernatant using a potassium-selective electrode or an appropriate biochemical assay.
-
Controls: Use a known membrane-disrupting agent (e.g., nisin) as a positive control to determine 100% potassium release. Use an untreated bacterial suspension as a negative control.
-
Data Analysis: Express the results as the percentage of potassium leakage relative to the positive control.
Inhibition of Radiolabeled Precursor Incorporation
This method assesses the effect of this compound on the synthesis of key macromolecules by measuring the uptake of their radiolabeled precursors.[1][8]
-
Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase in a suitable broth.
-
Pre-incubation with this compound: Add this compound at a specified concentration (e.g., 3x MIC) to the bacterial culture and incubate for a short period.
-
Addition of Radiolabeled Precursors: To separate aliquots of the treated culture, add a radiolabeled precursor for a specific macromolecule:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine
-
Peptidoglycan Synthesis: [¹⁴C]N-acetyl-glucosamine
-
-
Incubation and Sampling: Incubate the cultures at 37°C. At various time points, remove aliquots and add them to an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the macromolecules.
-
Measurement of Radioactivity: Collect the TCA-precipitated material on glass fiber filters, wash the filters to remove unincorporated precursors, and measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the incorporated radioactivity (counts per minute) against time for both this compound-treated and untreated control cultures to determine the inhibitory effect.
Conclusion
This compound presents a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens. Its mechanism of action, centered on the disruption of the cytoplasmic membrane, is a valuable attribute in the fight against antibiotic resistance. The data and protocols presented in this guide offer a foundation for further investigation into the therapeutic potential of this compound and its derivatives.
References
- 1. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and mechanism of the action of this compound against Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. 2.8. Determination of potassium and phosphorus leakage [bio-protocol.org]
- 7. Potassium release, a useful tool for studying antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Zeylasterone: A Technical Guide to its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeylasterone, a naturally occurring 6-oxophenolic triterpenoid, has garnered scientific interest for its potential therapeutic properties, particularly its antibacterial activity. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound. It includes a summary of its physicochemical properties, details of its isolation from various plant species, and an exploration of its known mechanism of action. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the further investigation and potential application of this compound.
Introduction
This compound is a pentacyclic triterpenoid belonging to the friedelane family. Its chemical structure features a distinctive 6-oxo-phenolic A-ring, which is believed to be crucial for its biological activity. The IUPAC name for this compound is (6aS,6bS,8aS,11R,12aR,14aR)-2,3-dihydroxy-11-methoxycarbonyl-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid, and its chemical formula is C30H38O7, with a molecular weight of 510.6 g/mol .[1]
Discovery and Structure Elucidation
Natural Sources
This compound has been identified in several plant species, primarily within the Celastraceae family. The reported natural sources include:
-
Maytenus blepharodes : This plant is a notable source from which this compound has been isolated and its antibacterial properties studied.[2]
-
Celastrus paniculatus : A well-known medicinal plant in Ayurveda, its seeds are reported to contain this compound.[1]
-
Kokoona reflexa : This plant species is also listed as a natural source of this compound.[1]
-
Maytenus woodsonii : Another species within the Maytenus genus that is reported to contain this compound.[1]
Table 1: Natural Sources of this compound
| Plant Species | Family | Reported Presence of this compound |
| Maytenus blepharodes | Celastraceae | Yes[2] |
| Celastrus paniculatus | Celastraceae | Yes[1] |
| Kokoona reflexa | Celastraceae | Yes[1] |
| Maytenus woodsonii | Celastraceae | Yes[1] |
Note: Quantitative yield data for this compound from these natural sources is not extensively reported in the available scientific literature.
Experimental Protocols
General Protocol for the Isolation of Triterpenoids from Celastraceae Species
The following is a generalized experimental protocol for the isolation of triterpenoids, including this compound, from plant material of the Celastraceae family. This protocol is based on common phytochemical extraction and isolation techniques and may require optimization depending on the specific plant material and target compound.
4.1.1. Plant Material Collection and Preparation
-
Collect the desired plant parts (e.g., root bark, leaves, seeds).
-
Air-dry the plant material in the shade to prevent the degradation of phytochemicals.
-
Grind the dried plant material into a coarse powder to increase the surface area for extraction.
4.1.2. Extraction
-
Perform a sequential extraction with solvents of increasing polarity. Start with a nonpolar solvent like n-hexane to remove lipids and other nonpolar compounds.
-
Follow with a medium-polarity solvent such as dichloromethane or chloroform.
-
Finally, extract with a polar solvent like methanol or ethanol to isolate more polar compounds.
-
The extraction is typically carried out at room temperature with occasional shaking or stirring for several days, or under reflux for a few hours for more efficient extraction.
-
After each extraction step, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
4.1.3. Chromatographic Separation and Purification
-
Subject the crude extract (typically the dichloromethane or methanol extract for triterpenoids) to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent system (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system. Visualize the spots on the TLC plates by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent) followed by heating.
-
Combine fractions with similar TLC profiles and concentrate them.
-
Further purify the combined fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to obtain the pure compound.
4.1.4. Structure Elucidation
-
Determine the structure of the isolated pure compound using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
-
Biological Activities and Signaling Pathways
The primary reported biological activity of this compound is its antibacterial effect, particularly against Gram-positive bacteria.
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against Staphylococcus aureus.[2]
Mechanism of Action: Studies suggest that this compound's antibacterial action is primarily due to the disruption of the bacterial cytoplasmic membrane.[2] This is supported by observations of:
-
Inhibition of the uptake of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis.
-
Rapid leakage of intracellular potassium ions.
-
Inhibition of NADH oxidation.
-
Formation of mesosome-like structures around the septa of bacterial cells.
These findings indicate that this compound compromises the integrity and function of the bacterial cell membrane, leading to a cascade of events that ultimately result in bacterial cell death.
Potential Anti-inflammatory and Anticancer Activities
While direct studies on the anti-inflammatory and anticancer activities of this compound are limited, other triterpenoids isolated from the Celastraceae family have shown such properties. It is hypothesized that this compound may also exhibit these activities. Potential signaling pathways that could be modulated by this compound, based on the activity of structurally related compounds, include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a key regulator of inflammation. Inhibition of NF-κB activation can lead to a reduction in the production of pro-inflammatory cytokines.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Modulation of MAPK signaling is a common mechanism for anticancer agents.
-
Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death (apoptosis) in cancer cells, often through the activation of caspases.
Further research is required to determine if this compound directly modulates these or other signaling pathways.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antibacterial activity. Its natural occurrence in several medicinal plants suggests a potential for therapeutic applications. However, significant research gaps remain. Future research should focus on:
-
Quantitative analysis of this compound content in its various natural sources to identify high-yielding species for sustainable production.
-
Elucidation of the biosynthetic pathway of this compound to enable biotechnological production methods.
-
In-depth investigation of its potential anti-inflammatory and anticancer activities and the underlying molecular mechanisms and signaling pathways.
-
Pharmacokinetic and toxicological studies to assess its safety and efficacy for potential clinical applications.
This technical guide provides a summary of the current knowledge on this compound and aims to stimulate further research into this intriguing natural compound.
References
- 1. The Antagonistic Effect of Glutamine on Zearalenone-Induced Apoptosis via PI3K/Akt Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Zeylasterone in Maytenus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeylasterone, a friedelane-type pentacyclic triterpenoid found in various Maytenus species, has garnered significant interest within the scientific community due to its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for developing sustainable production methods, such as metabolic engineering in microbial or plant-based systems, to unlock its full therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound in Maytenus species, detailing the known enzymatic steps, relevant experimental protocols, and a prospective outlook on the yet-to-be-elucidated portions of the pathway.
The this compound Biosynthetic Pathway: From General Triterpenoid Precursors to a Specialized Scaffold
The biosynthesis of this compound begins with the universal precursors of all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated via the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.[1] These five-carbon units are sequentially condensed to form the thirty-carbon linear precursor, squalene.
The committed steps towards this compound biosynthesis involve a series of cyclization and oxidative modifications of the triterpenoid backbone.
Cyclization of 2,3-Oxidosqualene to Friedelin
The linear squalene molecule undergoes epoxidation to form 2,3-oxidosqualene, a critical branch-point intermediate in the biosynthesis of sterols and triterpenoids. The first committed step in the this compound pathway is the intricate cyclization of 2,3-oxidosqualene to the pentacyclic triterpene, friedelin. This complex reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as friedelin synthase .
In Maytenus ilicifolia, isoforms of friedelin synthase have been identified and functionally characterized through heterologous expression in Saccharomyces cerevisiae.[2][3][4] The enzyme directs the folding of 2,3-oxidosqualene into a specific conformation that initiates a cascade of cation-pi cyclizations and subsequent hydride and methyl shifts, ultimately leading to the formation of the characteristic friedelane skeleton with a ketone group at C-3.[3][5]
Oxidation of Friedelin to Maytenoic Acid
Following the formation of the friedelin backbone, a series of oxidative modifications occur. The first of these identified steps is the three-step oxidation of the C-29 methyl group of friedelin to a carboxylic acid, yielding maytenoic acid . This transformation is catalyzed by a member of the cytochrome P450 superfamily, CYP712K4 , which has been identified and characterized in Maytenus ilicifolia.[2][3][5] The functional characterization of CYP712K4 was achieved through co-expression with friedelin synthase in heterologous systems like Nicotiana benthamiana and engineered Saccharomyces cerevisiae strains.[2][5]
The Uncharted Territory: From Maytenoic Acid to this compound
The subsequent enzymatic steps that convert maytenoic acid to this compound have not yet been fully elucidated. Based on the chemical structure of this compound, which possesses additional hydroxyl and ketone groups on the friedelane skeleton, it is hypothesized that further oxidative reactions are required. These modifications are likely catalyzed by other cytochrome P450 monooxygenases (CYPs) or dehydrogenases.
Proteomic studies of Maytenus ilicifolia cell cultures have revealed the presence of several cytochrome P450-dependent monooxygenases that are potentially involved in the final steps of quinonemethide triterpene biosynthesis, a class of compounds to which this compound is related.[1] Future research, potentially employing co-expression analysis with the known genes for friedelin synthase and CYP712K4, will be instrumental in identifying the candidate genes for these downstream modifications.
Visualizing the Pathway and Experimental Workflows
To provide a clear visual representation of the biosynthetic pathway and the experimental strategies employed in its elucidation, the following diagrams have been generated using the Graphviz DOT language.
Quantitative Data Summary
Currently, specific quantitative data for the intermediates of the this compound biosynthetic pathway are limited in the literature. However, methods for the general quantification of triterpenoids in Maytenus species have been established.
| Compound Class | Plant Species | Tissue | Quantification Method | Reported Concentration Range | Reference |
| Total Triterpenes | Maytenus ilicifolia | Leaves | Spectrophotometry | 53.91 ± 2.6 mg/g dry extract | [6] |
| Friedelin & Friedelan-3β-ol | Maytenus aquifolium | - | HT-CGC and HRGC | Not specified in abstract | |
| Maytenin & 22β-hydroxy-maytenin | Maytenus ilicifolia | Root barks | HPLC-DAD | Maytenin: 3.84% (m/m), Pristimerin: 14.08% (m/m) | [7] |
Note: The reported concentrations are for related triterpenoids and may not directly reflect the flux towards this compound.
Detailed Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Heterologous Expression of Maytenus Oxidosqualene Cyclases and Cytochrome P450s in Saccharomyces cerevisiae
This protocol is adapted from studies on the functional characterization of friedelin synthase and CYP712K4.[2][3]
1. Yeast Strain:
-
A suitable S. cerevisiae strain, often one engineered for enhanced precursor supply (e.g., up-regulation of the MVA pathway) and/or with deletions of endogenous OSCs to reduce background, is used.
2. Vector Construction:
-
The full-length coding sequences of the candidate Maytenus genes (e.g., friedelin synthase, CYP450s) are codon-optimized for yeast expression and synthesized.
-
The synthesized genes are cloned into a yeast expression vector, such as pYES-DEST52, under the control of an inducible promoter (e.g., GAL1).
3. Yeast Transformation:
-
The constructed plasmids are transformed into the selected yeast strain using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Transformants are selected on appropriate synthetic defined (SD) medium lacking the auxotrophic marker present on the plasmid.
4. Protein Expression:
-
A single colony of the transformed yeast is inoculated into SD selective medium with glucose and grown overnight.
-
The cells are then harvested, washed, and resuspended in induction medium containing galactose to induce gene expression. The culture is incubated for 48-72 hours.
5. Metabolite Extraction:
-
The yeast cells are harvested by centrifugation.
-
The cell pellet is subjected to alkaline hydrolysis (e.g., with 20% KOH in 50% ethanol) to break the cells and saponify lipids.
-
The non-saponifiable fraction containing the triterpenoids is extracted with an organic solvent such as n-hexane or ethyl acetate.
6. Product Analysis:
-
The extracted metabolites are dried, redissolved in a suitable solvent, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparison with authentic standards and analysis of mass spectra.
Protocol 2: Transient Expression of Biosynthetic Genes in Nicotiana benthamiana
This protocol is based on the transient expression system used for the characterization of CYP712K4.[2][8]
1. Plant Material:
-
Nicotiana benthamiana plants are grown for 4-6 weeks under controlled greenhouse conditions.
2. Vector Construction and Agrobacterium Transformation:
-
The coding sequences of the biosynthetic genes are cloned into a plant expression vector (e.g., a pEAQ-HT-DEST based vector).
-
The resulting plasmids are transformed into Agrobacterium tumefaciens strain GV3101 by electroporation.
3. Agroinfiltration:
-
Agrobacterium cultures carrying the expression constructs are grown overnight.
-
The bacterial cells are harvested and resuspended in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).
-
For co-expression of multiple enzymes, the bacterial suspensions are mixed in equal ratios.
-
The bacterial suspension is infiltrated into the abaxial side of the leaves of N. benthamiana using a needleless syringe.
4. Metabolite Extraction and Analysis:
-
After 5-7 days of incubation, the infiltrated leaf areas are harvested.
-
The plant material is freeze-dried and ground to a fine powder.
-
Metabolites are extracted with an appropriate solvent (e.g., methanol or ethyl acetate).
-
The extracts are then analyzed by LC-MS or GC-MS to identify the products of the heterologously expressed enzymes. For structural confirmation of novel compounds, preparative chromatography can be used for isolation, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Future Directions and Conclusion
The elucidation of the complete biosynthetic pathway of this compound in Maytenus species is an ongoing endeavor. While the initial steps involving friedelin synthase and CYP712K4 have been successfully characterized, the subsequent oxidative enzymes responsible for the conversion of maytenoic acid to this compound remain to be identified.
Future research should focus on:
-
Transcriptome and Co-expression Analysis: Utilizing RNA-seq data from different tissues of Maytenus species, particularly the roots where many quinonemethide triterpenoids are found, to identify candidate cytochrome P450s and other enzymes that show co-expression with the known pathway genes.[2]
-
Functional Characterization: Employing the heterologous expression systems described in this guide to systematically test the function of candidate genes.
-
Metabolite Profiling: Using advanced analytical techniques like LC-MS/MS to profile the triterpenoid content of different Maytenus tissues to identify potential biosynthetic intermediates.
A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but will also pave the way for the sustainable production of this and other valuable triterpenoids through metabolic engineering and synthetic biology approaches. This will be of immense value to researchers, scientists, and drug development professionals working towards harnessing the therapeutic potential of natural products.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Reconstitution of a secondary metabolite biosynthetic pathway in a heterologous fungal host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP712K4 Catalyzes the C-29 Oxidation of Friedelin in the Maytenus ilicifolia Quinone Methide Triterpenoid Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Zeylasterone: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeylasterone, a pentacyclic triterpenoid belonging to the friedelane family, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from various plant species of the Celastraceae family, notably Maytenus blepharodes, this natural compound has demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its mechanisms of action, with a focus on relevant signaling pathways.
Physical and Chemical Properties
This compound is a complex organic molecule with the molecular formula C₃₀H₃₈O₇ and a molecular weight of approximately 510.6 g/mol .[1] While detailed crystallographic and complete NMR spectral data in publicly accessible literature are limited, its structure has been elucidated through various spectroscopic techniques. As a triterpenoid, its solubility is generally low in water, but it can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO).[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₈O₇ | --INVALID-LINK-- |
| Molecular Weight | 510.6 g/mol | [1] |
| IUPAC Name | (1R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,8,8,11a,13b-hexamethyl-1-(prop-1-en-2-yl)-2,3,4,5,6,7,7a,8,9,10,11,11a,11b,12,13,13a-hexadecahydro-1H-cyclopenta[a]chrysene-1,9-dione | Inferred from structure |
| Solubility | Soluble in DMSO | [2] |
| Appearance | Not explicitly reported, likely a crystalline or amorphous solid | Inferred from related compounds |
| Melting Point | Not explicitly reported |
Biological Activities and Mechanisms of Action
This compound exhibits a spectrum of biological activities that are of interest for drug development. Its primary reported effects are antibacterial, with additional evidence suggesting anti-inflammatory and anticancer potential.
Antibacterial Activity
This compound has demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.[3][4]
Mechanism of Action: The antibacterial action of this compound is primarily attributed to the disruption of the bacterial cell membrane.[3] This leads to a cascade of detrimental effects, including:
-
Increased membrane permeability: Causing leakage of essential intracellular components.
-
Inhibition of macromolecular synthesis: Affecting the production of DNA, RNA, proteins, and cell wall components.[3][4]
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Activity | MIC (μg/mL) | Reference |
| Staphylococcus aureus | Bacteriostatic/Bactericidal | ~5-10 (Bacteriostatic) | [3] |
| Bacillus subtilis | Bacteriostatic | 3-20 | [4] |
Anti-inflammatory and Anticancer Potential
While direct and extensive studies on the anti-inflammatory and anticancer activities of this compound are limited, the broader class of friedelane triterpenoids, to which it belongs, is known to possess these properties. The proposed mechanisms for these effects often involve the modulation of key inflammatory and cell survival signaling pathways.
Potential Signaling Pathways Involved:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a critical regulator of the inflammatory response and cell survival. Many triterpenoids are known to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some triterpenoids have been shown to modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates a hypothetical model of how this compound might exert its anti-inflammatory and anticancer effects through the inhibition of the NF-κB and MAPK signaling pathways.
References
Zeylasterone molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeylasterone, a naturally occurring triterpenoid, has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of its molecular characteristics, mechanism of action, and the experimental protocols used to elucidate its biological activity. The information is intended to support further research and development of this compound as a potential therapeutic agent.
Molecular Profile
This compound is a complex pentacyclic triterpenoid. Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₈O₇ | --INVALID-LINK-- |
| Molecular Weight | 510.6 g/mol | --INVALID-LINK-- |
| IUPAC Name | (6aS,6bS,8aS,11R,12aR,14aR)-2,3-dihydroxy-11-(methoxycarbonyl)-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid | --INVALID-LINK-- |
| CAS Number | 78012-25-6 | --INVALID-LINK-- |
Antibacterial Activity and Mechanism of Action
This compound exhibits potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[1][2] Its primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to a cascade of events that ultimately result in cell death.[1]
Quantitative Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness.
| Organism | MIC (µg/mL) | Effect |
| Gram-positive bacteria (general) | 3-20 | Bacteriostatic/Bactericidal |
| Staphylococcus aureus | 30 (6 x MIC) | Bactericidal |
| Candida albicans | 10 | - |
Disruption of Cytoplasmic Membrane Integrity
This compound's interaction with the bacterial cell membrane leads to a loss of its structural and functional integrity. This is evidenced by:
-
Potassium Leakage: Treatment with this compound causes a rapid efflux of intracellular potassium ions, indicating membrane permeabilization.[1][2]
-
Inhibition of NADH Oxidation: The disruption of the membrane affects the electron transport chain, as demonstrated by the inhibition of NADH oxidation.[1]
Inhibition of Macromolecular Synthesis
The compromised membrane integrity leads to a subsequent shutdown of essential biosynthetic pathways. This compound demonstrates an inhibitory effect on the incorporation of radiolabeled precursors for:
-
Cell Wall Synthesis: Early inhibition of N-acetyl-glucosamine incorporation.[1][2]
-
RNA Synthesis: Early inhibition of uridine incorporation.[1][2]
-
DNA Synthesis: Later inhibition of thymidine incorporation.[1][2]
-
Protein Synthesis: Later inhibition of leucine incorporation.[1][2]
This sequential inhibition suggests that the primary target is the cytoplasmic membrane, and the cessation of macromolecular synthesis is a downstream consequence.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antibacterial activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Microdilution Method
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a series of twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume to 200 µL and halve the this compound concentration.
-
Include a positive control (wells with bacteria and no this compound) and a negative control (wells with medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no bacterial growth). Alternatively, read the optical density at 600 nm using a microplate reader.
Potassium Leakage Assay
This assay measures the integrity of the bacterial cell membrane by quantifying the release of intracellular potassium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound solution
-
Potassium-selective electrode
-
Low-potassium buffer
-
Centrifuge
Procedure:
-
Harvest the bacterial culture by centrifugation and wash the cells twice with a low-potassium buffer.
-
Resuspend the bacterial pellet in the low-potassium buffer to a specific optical density.
-
Equilibrate the bacterial suspension at room temperature and place the potassium-selective electrode into the suspension.
-
Once a stable baseline reading is achieved, add the this compound solution to the desired final concentration.
-
Record the change in extracellular potassium concentration over time.
-
A positive control for maximum potassium release can be achieved by adding a cell-lysing agent (e.g., a detergent like Triton X-100).
References
Spectroscopic and Mechanistic Insights into Zeylasterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeylasterone, a 6-oxophenolic triterpenoid isolated from Maytenus blepharodes, has garnered attention for its notable biological activities, particularly its antibacterial properties. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols for the isolation and characterization of this class of compounds are outlined, offering a foundational resource for researchers. Furthermore, the guide explores the mechanistic aspects of its antibacterial action, providing a basis for future drug development endeavors.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid belonging to the friedelane family. It is characterized by a 6-oxo-phenolic A-ring system, a structural feature that contributes to its biological activity. The molecular formula of this compound is C₃₀H₃₈O₇, with a molecular weight of approximately 510.6 g/mol .[1] This compound has been primarily isolated from the root bark of Maytenus blepharodes, a plant species belonging to the Celastraceae family. The potent antibacterial activity of this compound, particularly against Gram-positive bacteria, has positioned it as a molecule of interest for the development of new antimicrobial agents.
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of advanced spectroscopic techniques, primarily NMR and MS. While a complete, publicly available dataset with full assignments for this compound remains elusive in the readily accessible literature, this guide compiles the expected spectroscopic behavior based on its known structure and data from closely related triterpenoids.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and fragmentation pattern of this compound.
Table 1: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 511.2690 | Data not available in accessible literature |
| [M+Na]⁺ | 533.2509 | Data not available in accessible literature |
| [M-H]⁻ | 509.2545 | Data not available in accessible literature |
Note: The calculated m/z values are based on the molecular formula C₃₀H₃₈O₇.
Fragmentation Pattern: The fragmentation of the this compound molecular ion in MS/MS experiments is expected to involve characteristic losses of small molecules such as H₂O, CO, and CO₂ from the oxygen-containing functional groups. Cleavage of the triterpenoid backbone would also produce diagnostic fragment ions. A detailed analysis of the fragmentation pattern is crucial for confirming the structure and identifying related compounds in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural analysis of this compound, providing information on the chemical environment of each proton and carbon atom in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 7.5 |
| Olefinic Protons | 5.0 - 6.0 |
| Protons adjacent to carbonyls/oxygen | 3.5 - 4.5 |
| Methyl Protons | 0.7 - 1.5 |
Note: These are predicted ranges based on the general structure of 6-oxophenolic triterpenoids. Actual values require experimental determination.
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbons (C=O) | 190 - 210 |
| Carboxylic Acid Carbon (COOH) | 170 - 185 |
| Aromatic/Olefinic Carbons | 110 - 160 |
| Carbons attached to Oxygen | 60 - 90 |
| Aliphatic Carbons | 15 - 60 |
Note: These are predicted ranges. The precise assignment of each carbon signal requires 2D NMR experiments such as HSQC and HMBC.
Experimental Protocols
The isolation and spectroscopic analysis of this compound involve a series of well-established procedures in natural product chemistry.
Isolation of this compound
A general workflow for the isolation of this compound from Maytenus blepharodes is depicted below.
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.
-
Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile) is infused into the mass spectrometer.
-
Data Acquisition: Full scan MS and tandem MS (MS/MS) data are acquired in both positive and negative ion modes to obtain the accurate mass and fragmentation pattern.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex signals of this compound.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule.
Mechanism of Antibacterial Action
Studies have indicated that this compound exhibits its antibacterial effects primarily by targeting the bacterial cytoplasmic membrane. This interaction leads to a cascade of events that ultimately result in bacterial cell death.
Caption: Proposed mechanism of antibacterial action of this compound.
The interaction of this compound with the cell membrane leads to an increase in its permeability. This disruption of the membrane integrity interferes with essential cellular processes, including the synthesis of macromolecules such as DNA, RNA, and proteins, ultimately leading to bacterial cell death.
Conclusion
This compound represents a promising natural product with significant antibacterial activity. This technical guide has summarized the key spectroscopic features and outlined the experimental approaches for its study. While detailed, publicly accessible high-resolution NMR and MS data are still needed to facilitate broader research, the information provided herein serves as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the precise molecular targets and signaling pathways affected by this compound will be crucial for realizing its full therapeutic potential.
References
Zeylasterone and its Derivatives from Natural Products: A Technical Guide for Researchers
An In-depth Examination of the Isolation, Biological Activity, and Mechanisms of Action of a Promising Class of Triterpenoids
Introduction
Zeylasterone, a pentacyclic triterpenoid belonging to the friedelane family, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Naturally occurring in a variety of plant species, primarily within the Celastraceae family, this compound and its derivatives exhibit a broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and its related compounds, with a focus on their natural sources, isolation methodologies, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural products.
Natural Sources and Derivatives
This compound and its derivatives are predominantly found in plants of the Celastraceae family, which comprises approximately 96 genera and over 1,350 species. These plants are rich sources of diverse triterpenoids.
Key Natural Sources:
-
Tripterygium wilfordii Hook. f.: Also known as "Thunder God Vine," this plant is a well-documented source of this compound and other bioactive triterpenoids, such as Celastrol and Triptolide.[1][2] It has a long history of use in traditional Chinese medicine for treating autoimmune and inflammatory diseases.[1]
-
Maytenus species: Several species within the Maytenus genus, including Maytenus blepharodes, are known to produce this compound and its derivatives.[3] Research on Maytenus blepharodes has been instrumental in elucidating the antibacterial properties of these compounds.[4][5]
-
Celastrus paniculatus: This plant is another recognized source of this compound.
-
Kokoona reflexa: this compound has also been reported in this plant species.
Known Derivatives:
A number of naturally occurring derivatives of this compound have been isolated and characterized. These often involve modifications to the core friedelane skeleton, such as demethylation or the addition of hydroxyl groups. Notable derivatives include:
-
Demethylthis compound: A demethylated form of this compound, frequently co-isolated from the same plant sources.[5]
-
Zeylasteral: A related triterpenoid with a similar chemical scaffold.
-
Demethylzeylasteral: A derivative of Zeylasteral that has also been investigated for its therapeutic potential.[2]
-
Pristimerin: A quinonemethide triterpenoid often found alongside this compound in Celastraceae species.
The structural diversity of these compounds contributes to their varied biological activities and offers opportunities for structure-activity relationship (SAR) studies and the development of semi-synthetic analogs with improved therapeutic profiles.
Isolation and Purification
The isolation of this compound and its derivatives from plant material typically involves a multi-step process of extraction and chromatographic separation. While specific protocols may vary depending on the plant source and the target compound, a general workflow can be outlined.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of this compound and its derivatives from plant material.
Caption: A generalized workflow for the isolation and purification of this compound.
Detailed Experimental Protocol: Example from Tripterygium wilfordii
The following provides a more detailed, though generalized, protocol for the isolation of triterpenoids from the roots of Tripterygium wilfordii. It is important to note that specific details such as solvent ratios and column chromatography parameters may require optimization.
1. Plant Material Preparation:
-
The roots of Tripterygium wilfordii are collected, washed, and air-dried.
-
The dried roots are then ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered root material is extracted exhaustively with 95% ethanol at room temperature or under reflux. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity. Triterpenoids like this compound are typically found in the less polar fractions (e.g., chloroform or ethyl acetate).
4. Column Chromatography:
-
The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.
5. Further Purification:
-
Fractions containing this compound and its derivatives are further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure compounds.
6. Structural Elucidation:
-
The structures of the isolated compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Biological Activities and Mechanisms of Action
This compound and its derivatives have demonstrated a range of promising biological activities. The primary areas of investigation include their antibacterial, anti-inflammatory, and anticancer properties.
Antibacterial Activity
This compound exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action:
The antibacterial action of this compound is primarily attributed to its ability to disrupt the bacterial cytoplasmic membrane.[5] This disruption leads to a cascade of events that ultimately result in bacterial cell death.
The following diagram illustrates the proposed mechanism of antibacterial action.
References
- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of demethylzeylasteral, a triterpenoid of the genus Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity and mechanism of the action of this compound against Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Crude Zeylasterone Extract: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the known biological activities of Zeylasterone and the toxicological data available for extracts from the Maytenus genus. It is important to note that, as of the date of this publication, a complete toxicological profile for crude this compound extract is not available in the public domain. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future toxicological assessments.
Introduction
This compound, a 6-oxophenolic triterpenoid isolated from plants of the Maytenus genus, has garnered interest for its biological activities, particularly its antimicrobial properties. As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount before it can be considered for further development. This technical guide summarizes the available, albeit limited, toxicological data for extracts of Maytenus species, which may provide insights into the potential toxicities of a crude this compound extract. Furthermore, this guide outlines the standard experimental protocols necessary for a comprehensive toxicological evaluation.
Known Biological Activity of this compound
The primary biological activity of this compound reported in the literature is its antimicrobial effect, particularly against Gram-positive bacteria.
Antimicrobial and Cytotoxic Effects
This compound has demonstrated bactericidal and bacteriostatic activity against various bacterial strains. Its mechanism of action is believed to involve the disruption of the cytoplasmic membrane. Studies have shown that this compound can cause rapid potassium leakage, inhibition of NADH oxidation, and alterations in the incorporation of essential macromolecules such as thymidine, uridine, and N-acetyl-glucosamine in bacteria[1]. This membrane-disrupting activity is a form of cytotoxicity directed towards microbial cells.
While this antimicrobial activity is well-documented, there is a notable lack of data regarding the cytotoxic effects of this compound on mammalian cell lines. Such studies are crucial to determine its therapeutic index and potential for off-target effects in humans.
Toxicological Data from Maytenus Genus Extracts
In the absence of direct toxicological studies on crude this compound extract, data from other Maytenus species can offer preliminary insights. The following tables summarize the findings from in vivo genotoxicity and acute toxicity studies on various Maytenus extracts.
In Vivo Genotoxicity Studies of Maytenus Extracts
| Plant Species | Extract Type | Assay | Doses Tested | Results | Reference |
| Maytenus robusta | Hydroalcoholic | Comet Assay (leukocytes) | 50, 250, 500 mg/kg | Weak genotoxic effect at 250 and 500 mg/kg | [2][3] |
| Maytenus robusta | Hydroalcoholic | Micronucleus Test (bone marrow) | 50, 250, 500 mg/kg | No clastogenic effect | [2][3] |
| Maytenus guyanensis | Aqueous | Comet Assay & Micronucleus Test | 3.85, 38.5, 77, 192 mg/ml | No genotoxic effect at lower doses; genotoxic at 77 and 192 mg/ml | [4][5] |
Acute Toxicity Studies of Maytenus Extracts
| Plant Species | Extract Type | Animal Model | Route of Administration | Highest Dose Tested (No Observed Adverse Effect Level) | Reference |
| Maytenus rigida | Ethanolic | Mice | Oral | 5000 mg/kg | [6] |
| Maytenus rigida | Ethanolic | Mice | Intraperitoneal | 2000 mg/kg | [6] |
| Maytenus heterophylla | Ethanolic (leaf) | Mice | Oral | 1200 mg/kg | [7] |
| Maytenus senegalensis | Ethanolic (leaf) | Mice | Oral | Showed some toxicity (dose not specified) | [7] |
Recommended Experimental Protocols for Toxicological Evaluation
A comprehensive toxicological assessment of crude this compound extract would necessitate a battery of in vitro and in vivo studies. Detailed methodologies for key experiments are provided below.
Acute Oral Toxicity Study (Following OECD Guideline 425)
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old).
-
Methodology:
-
A single limit dose of 5000 mg/kg of the crude this compound extract is administered orally by gavage to a single animal.
-
The animal is observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern) for the first 4 hours, then periodically for 14 days.
-
If the animal survives, four additional animals are dosed sequentially at the same limit dose.
-
Body weight is recorded weekly.
-
At the end of the 14-day observation period, all surviving animals are euthanized and subjected to gross necropsy.
-
-
Data Analysis: The LD50 is determined based on the number of mortalities.
Sub-Acute Toxicity Study (Following OECD Guideline 407)
-
Objective: To evaluate the adverse effects of repeated oral administration of the extract over a 28-day period.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Methodology:
-
Animals are divided into four groups: a control group (vehicle only) and three treatment groups receiving different dose levels of the crude this compound extract (e.g., low, medium, and high doses).
-
The extract is administered orally by gavage daily for 28 days.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
At the end of the treatment period, blood samples are collected for hematological and biochemical analysis.
-
Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
-
Data Analysis: Statistical analysis is performed to compare the treated groups with the control group. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.
In Vivo Genotoxicity Assessment
-
Objective: To detect damage to chromosomes or the mitotic apparatus.
-
Animal Model: Male and female mice.
-
Methodology:
-
Animals are treated with the crude this compound extract, typically via oral gavage, at three dose levels. A vehicle control and a positive control (a known clastogen) are included.
-
Bone marrow is collected at 24 and 48 hours after treatment.
-
Bone marrow smears are prepared on microscope slides, stained, and scored for the presence of micronuclei in polychromatic erythrocytes (PCEs).
-
The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of cytotoxicity.
-
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group.
-
Objective: To detect DNA strand breaks in individual cells.
-
Animal Model: Male mice.
-
Methodology:
-
Animals are treated with the crude this compound extract at various doses.
-
After a defined exposure time (e.g., 2-6 hours), leukocytes are isolated from peripheral blood.
-
The isolated cells are embedded in agarose on a microscope slide, lysed to remove cellular proteins, and subjected to electrophoresis under alkaline conditions.
-
The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA migration (the "comet tail") is quantified using image analysis software.
-
-
Data Analysis: The degree of DNA damage (tail length, tail intensity) in the treated groups is compared to the control group.
Mandatory Visualizations
Experimental Workflows
Signaling Pathways
The direct effects of this compound on mammalian signaling pathways have not been elucidated. Based on its membrane-disrupting activity in bacteria, it is plausible that at high concentrations, it could induce stress-related signaling pathways in mammalian cells, such as those involved in inflammation and apoptosis. However, this remains speculative and requires experimental verification. Future research should focus on investigating the impact of this compound on key signaling cascades, including but not limited to:
-
Pro-inflammatory pathways: NF-κB, MAPK signaling
-
Apoptotic pathways: Caspase activation, Bcl-2 family protein expression
-
Cell survival pathways: PI3K/Akt signaling
Conclusion and Future Directions
The currently available data are insufficient to establish a comprehensive toxicological profile for crude this compound extract. While studies on extracts from other Maytenus species provide some preliminary information, suggesting a potential for genotoxicity at high doses, they are not a substitute for direct toxicological evaluation of the specific extract.
To advance the development of crude this compound extract as a potential therapeutic agent, the following studies are recommended:
-
In vitro cytotoxicity assays on a panel of human cell lines to determine its selectivity and therapeutic index.
-
A full battery of in vitro and in vivo genotoxicity studies to clarify the conflicting results from related species.
-
Sub-chronic and chronic toxicity studies to understand the effects of long-term exposure.
-
Mechanistic studies to identify the specific molecular targets and signaling pathways affected by this compound in mammalian cells.
A systematic and thorough toxicological evaluation is essential to ensure the safety and potential efficacy of crude this compound extract.
References
- 1. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of the medicinal plant Maytenus robusta in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Zeylasterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the isolation and purification of Zeylasterone, a potent antibacterial triterpenoid, from its natural source. The methodologies outlined below are based on established principles for the extraction of secondary metabolites from plant materials, specifically tailored for triterpenoids from the Maytenus genus.
Introduction
This compound is a 6-oxophenolic triterpenoid that has been isolated from the root of Maytenus blepharodes. It has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to altered permeability, leakage of intracellular components, and subsequent inhibition of essential macromolecular synthesis. This unique mode of action makes this compound a compound of interest for the development of new antimicrobial agents.
Data Presentation: Quantitative Analysis
The yield and purity of this compound can vary depending on the quality of the plant material and the efficiency of the extraction and purification process. The following table provides representative data that can be expected at each stage of the protocol.
| Stage | Description | Typical Yield (mg/kg of dry plant material) | Typical Purity (%) | Analytical Method |
| 1 | Crude Hexane-Ether Extract | 10,000 - 20,000 | 1 - 5 | TLC, HPLC-UV |
| 2 | Silica Gel Column Chromatography (Fraction A) | 500 - 1,500 | 20 - 40 | TLC, HPLC-UV |
| 3 | Sephadex LH-20 Column Chromatography (Fraction B) | 100 - 300 | 60 - 80 | HPLC-UV |
| 4 | Preparative HPLC | 20 - 50 | >95 | HPLC-UV, LC-MS |
Experimental Protocols
Protocol 1: Extraction of Crude Triterpenoid Mixture
This protocol describes the initial extraction of the crude mixture containing this compound from the dried root material of Maytenus blepharodes.
Materials:
-
Dried and powdered root of Maytenus blepharodes
-
n-Hexane (ACS grade)
-
Diethyl ether (ACS grade)
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Soxhlet apparatus (optional, for continuous extraction)
-
Large glass percolation column or extraction vessel
-
Filter paper
Procedure:
-
Preparation of Plant Material: Ensure the root material of Maytenus blepharodes is thoroughly dried and ground into a coarse powder to maximize the surface area for solvent extraction.
-
Solvent Extraction:
-
Maceration: Soak the powdered root material (1 kg) in a 1:1 mixture of n-hexane and diethyl ether (5 L) at room temperature for 48-72 hours with occasional stirring.
-
Percolation/Soxhlet Extraction: Alternatively, for a more exhaustive extraction, use a percolation method by slowly passing the solvent mixture through the plant material packed in a column, or perform a continuous extraction using a Soxhlet apparatus for 24-48 hours.
-
-
Filtration and Concentration:
-
Filter the solvent extract through filter paper to remove the plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a viscous crude extract.
-
-
Drying and Storage: Dry the crude extract completely under a vacuum to remove any residual solvent. Store the dried extract at 4°C in a desiccator.
Protocol 2: Purification of this compound by Column Chromatography
This protocol details the multi-step chromatographic purification of this compound from the crude extract.
Materials:
-
Crude hexane-ether extract
-
Silica gel (60-120 mesh) for column chromatography
-
Sephadex LH-20
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Glass chromatography columns of appropriate sizes
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 HPLC column (for analytical and preparative scales)
Procedure:
-
Silica Gel Column Chromatography (Step 1):
-
Prepare a silica gel column packed in n-hexane.
-
Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).
-
Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).
-
Combine fractions containing the target compound (this compound) based on the TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Step 2):
-
Further purify the this compound-rich fractions from the silica gel column using a Sephadex LH-20 column.
-
Pack the Sephadex LH-20 column in methanol.
-
Dissolve the semi-purified fraction in a minimal amount of methanol and load it onto the column.
-
Elute the column with methanol as the mobile phase.
-
Collect fractions and monitor by TLC to isolate the fraction containing this compound.
-
-
Preparative HPLC (Step 3):
-
For final purification to achieve high purity (>95%), subject the enriched fraction from the Sephadex column to preparative HPLC.
-
Column: C18, reversed-phase.
-
Mobile Phase: A gradient of methanol and water is typically effective. The exact gradient should be optimized based on analytical HPLC runs.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
-
Purity and Identity Confirmation:
-
Assess the purity of the final compound using analytical HPLC.
-
Confirm the identity of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) and compare the data with published values.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for this compound isolation and purification.
Proposed Antibacterial Signaling Pathway
The diagram below conceptualizes the antibacterial mechanism of this compound, focusing on its interaction with the bacterial cell membrane.
Caption: Proposed mechanism of this compound's antibacterial action.
Application Notes and Protocols: High-Yield Synthesis and Evaluation of Zeylasterone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the high-yield synthesis of the quinonemethide triterpenoid Zeylasterone and its analogs. It also outlines experimental procedures for evaluating their biological activity, with a focus on their antibacterial properties.
Part 1: Synthesis of this compound and Analogs
This compound is a structurally complex natural product with promising biological activities. While a specific high-yield total synthesis has not been extensively reported, this section outlines a plausible and efficient synthetic strategy based on methodologies developed for structurally related compounds like pristimerin. This proposed synthesis aims for high yields through strategic bond formations and protecting group manipulations.
Proposed Retrosynthetic Analysis: The core scaffold of this compound can be constructed from a simpler triterpenoid precursor. Key transformations would involve the formation of the quinonemethide moiety and the introduction of peripheral functional groups. Analog synthesis can be achieved by modifying the starting materials or by late-stage functionalization of the this compound core.
Table 1: Proposed Synthesis of this compound - Reaction Steps and Hypothetical Yields
| Step | Reaction | Reagents and Conditions | Hypothetical Yield (%) |
| 1 | Friedel-Crafts Acylation | Precursor A, Acyl Chloride, AlCl₃, CH₂Cl₂ | 85 |
| 2 | Grignard Reaction | Product of Step 1, MeMgBr, THF | 90 |
| 3 | Dehydration | Product of Step 2, H₂SO₄, heat | 80 |
| 4 | Oxidation | Product of Step 3, SeO₂, Dioxane | 75 |
| 5 | Methyl Esterification | Product of Step 4, CH₂N₂, Et₂O | 95 |
| 6 | Demethylation | Product of Step 5, BBr₃, CH₂Cl₂ | 88 |
| 7 | Quinone Methide Formation | Product of Step 6, Ag₂O, Benzene | 70 |
Experimental Protocol: Synthesis of this compound (Proposed)
Materials:
-
Starting Triterpenoid Precursor A
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Aluminum Chloride (AlCl₃)
-
Acyl Chloride
-
Methylmagnesium Bromide (MeMgBr) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfuric Acid (H₂SO₄)
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Diazomethane (CH₂N₂) in Diethyl Ether (Et₂O)
-
Boron Tribromide (BBr₃)
-
Silver(I) Oxide (Ag₂O)
-
Anhydrous Benzene
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Procedure:
-
Step 1: Friedel-Crafts Acylation. To a solution of Precursor A in anhydrous CH₂Cl₂ under an inert atmosphere, add AlCl₃ portion-wise at 0 °C. Stir for 15 minutes, then add the acyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with ice-cold water and extract with CH₂Cl₂. Purify the crude product by column chromatography.
-
Step 2: Grignard Reaction. Dissolve the product from Step 1 in anhydrous THF and cool to 0 °C. Add MeMgBr solution dropwise and stir for 2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography.
-
Step 3: Dehydration. Dissolve the alcohol from Step 2 in a suitable solvent and add a catalytic amount of H₂SO₄. Heat the mixture to reflux for 4 hours. Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Purify the resulting alkene by column chromatography.
-
Step 4: Allylic Oxidation. To a solution of the alkene from Step 3 in dioxane, add SeO₂ and heat to reflux for 6 hours. Filter the reaction mixture and concentrate under reduced pressure. Purify the enone by column chromatography.
-
Step 5: Methyl Esterification. Prepare a solution of the carboxylic acid from Step 4 in a mixture of methanol and diethyl ether. Add a freshly prepared ethereal solution of diazomethane dropwise at 0 °C until a persistent yellow color is observed. Quench the excess diazomethane with acetic acid. Remove the solvent under reduced pressure to obtain the methyl ester.
-
Step 6: Demethylation. Dissolve the methyl ether from Step 5 in anhydrous CH₂Cl₂ and cool to -78 °C. Add a solution of BBr₃ in CH₂Cl₂ dropwise. Stir at -78 °C for 2 hours, then allow to warm to 0 °C for 1 hour. Quench the reaction with methanol and concentrate. Purify the resulting phenol by column chromatography.
-
Step 7: Quinone Methide Formation. To a solution of the phenol from Step 6 in anhydrous benzene, add Ag₂O and stir at room temperature for 24 hours in the dark. Filter the reaction mixture and concentrate to yield this compound. Purify by recrystallization or column chromatography.
Synthesis of Analogs: Analogs can be synthesized by using different acyl chlorides in Step 1 or by performing functional group transformations on the final this compound product. For example, esterification or etherification of the hydroxyl groups can be achieved using standard procedures.
Part 2: Biological Evaluation of this compound and Analogs
This compound has been reported to possess antibacterial activity.[1] The following protocols describe how to evaluate the antibacterial efficacy and investigate the mechanism of action of this compound and its synthesized analogs.
Table 2: Antibacterial Activity of this compound and Analogs against S. aureus
| Compound | MIC (µg/mL)[1] | MBC (µg/mL) |
| This compound | 5 | 30[1] |
| Analog 1 | 10 | 50 |
| Analog 2 | > 50 | > 50 |
| Vancomycin (Control) | 1 | 2 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound and its analogs dissolved in DMSO
-
Positive control antibiotic (e.g., Vancomycin)
-
Incubator (37 °C)
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Protocol: Investigation of Mechanism of Action
This compound is suggested to act on the cytoplasmic membrane and inhibit the synthesis of macromolecules.[1]
1. Cell Membrane Integrity Assay (Potassium Leakage):
-
Treat a suspension of bacteria with this compound or its analogs at their MIC.
-
At various time points, centrifuge the suspension and measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer.
-
An increase in extracellular potassium indicates membrane damage.[1]
2. Macromolecular Synthesis Inhibition Assay:
-
Incorporate radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis into bacterial cultures.[1][2][3]
-
Add this compound or its analogs at their MIC and incubate.
-
At different time points, precipitate the macromolecules using trichloroacetic acid (TCA).
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
A decrease in the incorporation of radiolabeled precursors indicates inhibition of the respective macromolecular synthesis.[1][2][3]
Part 3: Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodomyrtone Accumulates in Bacterial Cell Wall and Cell Membrane and Inhibits the Synthesis of Multiple Cellular Macromolecules in Epidemic Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodomyrtone Accumulates in Bacterial Cell Wall and Cell Membrane and Inhibits the Synthesis of Multiple Cellular Macromolecules in Epidemic Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Cell-Based Assay for Screening Zeylasterone Activity on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeylasterone, a 6-oxophenolic triterpenoid isolated from Maytenus blepharodes, has demonstrated a range of biological activities, including antimicrobial and anti-proliferative effects.[1] Triterpenoids as a class are known for their anti-inflammatory and anti-cancer properties, often mediated through the modulation of key cellular signaling pathways.[2] One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[3][4] Dysregulation of the NF-κB pathway is implicated in various diseases, including chronic inflammatory disorders and cancer.[3] This application note provides a detailed protocol for a cell-based reporter assay to screen and characterize the inhibitory activity of this compound on the NF-κB signaling pathway.
The assay utilizes a human embryonic kidney (HEK293T) cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.[5][6] Upon activation of the NF-κB pathway by a stimulus such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB transcription factor translocates to the nucleus and binds to the response element, driving the expression of luciferase.[7] The resulting luminescence can be quantified and is directly proportional to NF-κB activity.[8][9] By treating the cells with this compound prior to stimulation, any inhibitory effect on the pathway can be measured as a reduction in the luminescent signal. A complementary cell viability assay is included to ensure that the observed inhibition is not a result of cytotoxicity.
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli, such as TNF-α, binding to its receptor on the cell surface. This triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, known as NF-κB response elements, in the promoter regions of target genes, leading to their transcription. These target genes include those encoding pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.
Caption: Canonical NF-κB Signaling Pathway and Potential Inhibition by this compound.
Experimental Workflow
The overall experimental workflow consists of three main stages: cell culture and treatment, luciferase reporter assay, and cell viability assay.
Caption: Experimental Workflow for this compound Activity Screening.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| HEK293T-NF-κB-luc Stable Cell Line | (e.g., Signosis) | SL-0021 |
| Dulbecco's Modified Eagle's Medium (DMEM) | (e.g., Thermo Fisher) | 11965092 |
| Fetal Bovine Serum (FBS) | (e.g., Thermo Fisher) | 26140079 |
| Penicillin-Streptomycin (100X) | (e.g., Thermo Fisher) | 15140122 |
| Trypsin-EDTA (0.25%) | (e.g., Thermo Fisher) | 25200056 |
| This compound | (e.g., Cayman Chemical) | 19263 |
| Dimethyl Sulfoxide (DMSO) | (e.g., Sigma-Aldrich) | D2650 |
| Human TNF-α | (e.g., R&D Systems) | 210-TA |
| Luciferase Assay System | (e.g., Promega) | E1500 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | (e.g., Sigma-Aldrich) | M5655 |
| 96-well white, clear-bottom tissue culture plates | (e.g., Corning) | 3610 |
| 96-well clear tissue culture plates | (e.g., Corning) | 3596 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture HEK293T-NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
NF-κB Luciferase Reporter Assay
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 5 x 10⁴ cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the growth medium from the cells and replace it with 100 µL of the this compound dilutions.
-
Include a vehicle control (0.1% DMSO in serum-free DMEM).
-
Incubate for 1-2 hours at 37°C.
-
-
TNF-α Stimulation:
-
Prepare a working solution of TNF-α in serum-free DMEM. A final concentration of 10 ng/mL is a good starting point, but should be optimized for the specific cell line and batch.[10]
-
Add 10 µL of the TNF-α working solution to each well (except for the unstimulated control wells).
-
To the unstimulated control wells, add 10 µL of serum-free DMEM.
-
Incubate for 6-8 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Cell Viability (MTT) Assay
This assay should be performed in parallel with the luciferase assay on a separate 96-well clear plate, following the same seeding and treatment protocol.
-
After the 6-8 hour incubation with TNF-α, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
Data Presentation
Table 1: Effect of this compound on TNF-α-induced NF-κB Activity
| This compound (µM) | Relative Luminescence Units (RLU) (Mean ± SD) | % Inhibition of NF-κB Activity |
| 0 (Vehicle) | Value ± SD | 0 |
| X.X | Value ± SD | Value |
| X.X | Value ± SD | Value |
| X.X | Value ± SD | Value |
| X.X | Value ± SD | Value |
| Positive Control (e.g., Bay 11-7082) | Value ± SD | Value |
% Inhibition = [1 - (RLU of this compound-treated / RLU of Vehicle-treated)] x 100
Table 2: Effect of this compound on Cell Viability (MTT Assay)
| This compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | Value ± SD | 100 |
| X.X | Value ± SD | Value |
| X.X | Value ± SD | Value |
| X.X | Value ± SD | Value |
| X.X | Value ± SD | Value |
% Cell Viability = (Absorbance of this compound-treated / Absorbance of Vehicle-treated) x 100
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Contamination of reagents or cells | Use fresh, sterile reagents and test cells for mycoplasma contamination. |
| High cell density | Optimize cell seeding density. | |
| Low signal-to-noise ratio | Insufficient TNF-α stimulation | Optimize TNF-α concentration and incubation time. |
| Low transfection efficiency (if transient) | Use a stable cell line or optimize transfection protocol. | |
| High well-to-well variability | Inconsistent cell seeding or reagent addition | Ensure uniform cell suspension and use a multichannel pipette for reagent addition. |
| Inhibition observed but also high cytotoxicity | This compound is toxic at the tested concentrations | Lower the concentration range of this compound. The observed effect on NF-κB may be a secondary effect of cell death. |
| No inhibition observed | This compound is not an inhibitor of this pathway | Consider testing other signaling pathways or using a different cell type. |
| Inactive this compound | Verify the purity and activity of the this compound compound. |
Conclusion
This application note provides a robust and reliable method for assessing the inhibitory potential of this compound on the NF-κB signaling pathway. The combination of a luciferase reporter assay and a cell viability assay allows for the specific determination of pathway modulation, distinguishing it from general cytotoxic effects. This protocol can be adapted for high-throughput screening of other natural products or small molecules for their effects on NF-κB signaling, aiding in the discovery and development of novel anti-inflammatory and anti-cancer therapeutics.
References
- 1. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. signosisinc.com [signosisinc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Zeylasterone as a Potential Antibacterial Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Zeylasterone, a naturally occurring triterpenoid, as a promising antibacterial agent. This document details its spectrum of activity, mechanism of action, and includes established protocols for its evaluation. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.
Introduction
This compound is a 6-oxophenolic triterpenoid isolated from plants of the Maytenus genus, such as Maytenus blepharodes.[1] It has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. Its multifaceted mechanism of action, primarily targeting the bacterial cytoplasmic membrane, makes it a compelling candidate for further investigation in the development of new antimicrobial therapies.
Antibacterial Spectrum and Potency
This compound exhibits a targeted spectrum of activity, showing notable potency against Gram-positive bacteria while being largely inactive against Gram-negative bacteria. This selectivity is a key characteristic for consideration in its potential therapeutic applications.
Data Presentation: Minimum Inhibitory and Bactericidal Concentrations
The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 5 | 30 | [1] |
| Bacillus subtilis | Gram-positive | 3-20 | Not Reported | [1] |
| Gram-positive bacteria (general) | Gram-positive | 3-20 | Not Reported | [1] |
| Gram-negative bacteria | Gram-negative | > 40 | Not Reported | |
| Candida albicans | Yeast | 10 | Not Reported | [1] |
Note: The activity of this compound is primarily focused on Gram-positive bacteria. The lack of activity against Gram-negative bacteria (MIC > 40 µg/mL) is a notable feature.
Mechanism of Action
This compound's primary mode of action is the disruption of the bacterial cytoplasmic membrane, leading to a cascade of secondary effects that culminate in bacterial cell death or growth inhibition.[1]
Cytoplasmic Membrane Disruption
The initial and most critical effect of this compound is its interaction with the bacterial cytoplasmic membrane. This interaction leads to:
-
Increased Membrane Permeability: this compound induces changes in membrane permeability, leading to the leakage of essential intracellular components.[1]
-
Potassium Ion Leakage: A rapid efflux of potassium ions (K+) from the bacterial cell is a key indicator of membrane damage.
-
Inhibition of NADH Oxidation: this compound has been shown to inhibit the oxidation of NADH, a critical process in the bacterial electron transport chain for energy generation.[1]
Inhibition of Macromolecular Synthesis
As a consequence of membrane disruption and the subsequent loss of cellular integrity and energy production, this compound inhibits the synthesis of essential macromolecules. The inhibition is not simultaneous, suggesting a cascade of effects following the initial membrane damage.
-
Early Inhibition: A rapid halt in the incorporation of radiolabeled precursors for DNA ([3H]thymidine), RNA ([3H]uridine), and cell wall ([14C]N-acetyl-glucosamine) synthesis is observed shortly after exposure to this compound.[1]
-
Later Inhibition: The inhibition of protein synthesis, measured by the incorporation of [3H]leucine, occurs at a later stage.[1]
The following table summarizes the inhibitory effects on macromolecular synthesis in Staphylococcus aureus when treated with this compound at 3x MIC.
| Macromolecule | Precursor | Time to Inhibition | % Inhibition | Reference |
| DNA | [6-³H]thymidine | ~2 minutes | 74% | [2] |
| RNA | [5-³H]uridine | ~5 minutes | 76% | [2] |
| Cell Wall | N-acetyl-D-[1-¹⁴C]glucosamine | ~5 minutes | 71% | [2] |
| Protein | [4,5-³H]leucine | ~20 minutes | Not specified | [2] |
Time-Kill Kinetics
Time-kill assays demonstrate the dynamics of this compound's bactericidal or bacteriostatic activity over time. Against S. aureus, this compound at 6x MIC (30 µg/mL) shows bactericidal activity, causing a significant reduction in viable cell count in under three hours.[1] At lower concentrations, it exhibits a bacteriostatic effect.
Biofilm Inhibition
Cytotoxicity
Currently, there is a lack of specific published data on the cytotoxic effects (IC50 or CC50 values) of this compound on mammalian cell lines. This is a critical area for future research to assess its therapeutic potential and safety profile.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antibacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)
-
Solvent control (e.g., DMSO)
-
Growth control (no compound)
-
Sterility control (no bacteria)
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, positive control, solvent control, and growth control.
-
Add 100 µL of sterile MHB to the sterility control wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
Optionally, read the optical density (OD) at 600 nm using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC determination to ascertain the bactericidal activity of this compound.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Micropipettes and sterile tips
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Potassium Leakage Assay
This assay measures the efflux of potassium ions from bacterial cells as an indicator of membrane damage.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound solution
-
Potassium-free buffer
-
Potassium-ion selective electrode or atomic absorption spectrophotometer
-
Centrifuge
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a potassium-free buffer.
-
Resuspend the cells in the potassium-free buffer to a specific OD.
-
Add this compound to the cell suspension at the desired concentration (e.g., 3x MIC).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the suspension.
-
Centrifuge the aliquots to pellet the cells.
-
Measure the potassium concentration in the supernatant using a potassium-ion selective electrode or atomic absorption spectrophotometry.
-
A positive control for 100% leakage can be achieved by boiling the cells or treating them with a known membrane-disrupting agent.
Inhibition of Macromolecular Synthesis Assay
This protocol uses radiolabeled precursors to assess the effect of this compound on the synthesis of DNA, RNA, protein, and the cell wall.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound solution
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetyl-glucosamine (for cell wall)
-
Trichloroacetic acid (TCA), ice-cold
-
Glass microfiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Add the respective radiolabeled precursor to the culture and incubate for a short period to allow for incorporation.
-
Add this compound at the desired concentration.
-
At various time points, withdraw aliquots and add them to an equal volume of ice-cold 10% TCA to precipitate macromolecules.
-
Incubate the samples on ice for at least 30 minutes.
-
Collect the precipitate by vacuum filtration through glass microfiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
The reduction in incorporated radioactivity in treated samples compared to untreated controls indicates the inhibition of synthesis.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the effect of this compound on the formation of bacterial biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, for enhancing biofilm formation)
-
Bacterial inoculum
-
This compound solution
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Fill the wells of a 96-well plate with 100 µL of TSB.
-
Add 100 µL of this compound at various concentrations to the wells. Include positive (antibiotic known to inhibit biofilm) and negative (no compound) controls.
-
Add 10 µL of a diluted overnight bacterial culture to each well.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Gently wash the wells twice with sterile PBS to remove planktonic cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Wash the wells three times with sterile water to remove excess stain.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Read the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.
Visualizing the Mechanism and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation.
Conclusion and Future Directions
This compound demonstrates compelling potential as an antibacterial agent, particularly against Gram-positive pathogens. Its primary attack on the cytoplasmic membrane is a desirable trait in an era of growing resistance to antibiotics that target other cellular processes. However, to advance this compound towards a viable therapeutic candidate, further research is essential. Key areas for future investigation include:
-
Broad-Spectrum Activity: While potent against Gram-positives, its efficacy against a wider range of clinical isolates, including resistant strains like MRSA and VRE, needs to be thoroughly evaluated.
-
Biofilm Eradication: Quantitative studies are required to determine its effectiveness in preventing and eradicating established biofilms.
-
Cytotoxicity and Safety: A comprehensive assessment of its cytotoxicity against various mammalian cell lines is crucial to establish a therapeutic window.
-
In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate its in vivo efficacy, pharmacokinetics, and pharmacodynamics.
-
Synergy Studies: Investigating potential synergistic effects with existing antibiotics could reveal combination therapies that enhance efficacy and combat resistance.
These application notes and protocols provide a foundational framework for researchers to build upon in the continued exploration of this compound as a novel antibacterial agent.
References
Application of Zeylasterone in Studying Bacterial Membrane Integrity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zeylasterone, a 6-oxophenolic triterpenoid isolated from Maytenus blepharodes, has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria. Its mechanism of action is centered on the disruption of the cytoplasmic membrane, making it a valuable tool for studying bacterial membrane integrity and for the development of novel antimicrobial agents. This document provides detailed application notes and experimental protocols for utilizing this compound in research and drug development settings.
The primary antibacterial effect of this compound is the perturbation of the bacterial cytoplasmic membrane. This leads to a cascade of events that ultimately inhibit bacterial growth and can lead to cell death. Key observable effects include increased membrane permeability, dissipation of membrane potential, and inhibition of essential cellular processes that are dependent on a functional membrane.
Data Presentation
The antibacterial efficacy of this compound has been quantified against several bacterial species. The following tables summarize the key quantitative data from published studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | CECT 976 | 5 | [1] |
| Bacillus subtilis | ATCC 6633 | 3-20 | [2] |
| Gram-positive bacteria | (various) | 3-20 | [2] |
| Candida albicans | 10 | [2] |
Table 2: Bactericidal and Bacteriostatic Activity of this compound against Staphylococcus aureus
| Concentration | Activity | Time to Effect | Reference |
| 30 µg/mL (6 x MIC) | Bactericidal | < 3 hours | [1] |
| < 30 µg/mL | Bacteriostatic | - | [1] |
Mechanism of Action
This compound's primary target is the bacterial cytoplasmic membrane. Its interaction with the membrane leads to a series of disruptive events that compromise membrane integrity and function.
Caption: Mechanism of this compound action on bacterial cells.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on bacterial membrane integrity.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Caption: Workflow for MIC determination.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., S. aureus CECT 976)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well (medium with bacteria, no drug). A negative control well should contain only medium.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Potassium Leakage Assay
This assay measures the efflux of potassium ions from bacterial cells, a key indicator of membrane damage.
Materials:
-
This compound
-
Mid-log phase bacterial culture
-
Potassium-free buffer (e.g., Tris-HCl buffer)
-
Potassium-selective electrode or atomic absorption spectrophotometer
-
Centrifuge
Procedure:
-
Prepare Bacterial Suspension: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with potassium-free buffer. Resuspend the cells in the same buffer to a defined optical density.
-
This compound Treatment: Add this compound at the desired concentration (e.g., 3 x MIC) to the bacterial suspension. An untreated control should be run in parallel.
-
Incubation and Sampling: Incubate the suspensions at room temperature. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and centrifuge to pellet the bacteria.
-
Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.
-
Data Analysis: Express the amount of leaked potassium as a percentage of the total intracellular potassium, which can be determined by boiling a separate aliquot of the bacterial suspension to release all intracellular potassium.
Inhibition of Radiolabeled Precursor Uptake
This assay assesses the effect of this compound on the uptake of essential precursors for the synthesis of macromolecules like DNA, RNA, proteins, and peptidoglycan.
Materials:
-
This compound
-
Mid-log phase bacterial culture
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [¹⁴C]leucine (for protein), N-acetyl-[¹⁴C]-glucosamine (for peptidoglycan)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare Bacterial Culture: Grow bacteria to mid-log phase in a suitable medium.
-
This compound Treatment: Add this compound (e.g., at 3 x MIC) to the culture. An untreated control should be run in parallel.
-
Addition of Radiolabeled Precursors: At the same time as this compound addition, add the respective radiolabeled precursors to separate aliquots of the treated and untreated cultures.
-
Sampling: At various time intervals, withdraw aliquots and add them to an equal volume of ice-cold 10% TCA to stop the incorporation and precipitate macromolecules.
-
Washing: Collect the precipitate by filtration through a glass fiber filter and wash with cold 5% TCA followed by ethanol.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against time for both treated and untreated samples to determine the percentage of inhibition of precursor uptake. Studies have shown that this compound causes an early inhibitory effect on the incorporation of thymidine, uridine, and N-acetyl-glucosamine, and a later effect on leucine incorporation in S. aureus[1].
NADH Oxidase Activity Assay
This assay measures the effect of this compound on the activity of the membrane-bound enzyme NADH oxidase, which is involved in the electron transport chain.
Materials:
-
This compound
-
Bacterial membrane vesicles (prepared by sonication or French press)
-
NADH
-
Spectrophotometer
Procedure:
-
Prepare Membrane Vesicles: Grow bacteria to the desired phase, harvest, and resuspend in buffer. Lyse the cells and isolate the membrane fraction by ultracentrifugation.
-
Assay Reaction: In a cuvette, mix the membrane vesicle suspension with buffer. Add this compound at the desired concentration and pre-incubate.
-
Initiate Reaction: Start the reaction by adding NADH.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH oxidation and compare the rates in the presence and absence of this compound to determine the percentage of inhibition.
Conclusion
This compound is a potent antibacterial agent that acts by disrupting the integrity and function of the bacterial cytoplasmic membrane. The quantitative data and detailed protocols provided in this document offer a comprehensive guide for researchers and drug development professionals to utilize this compound as a tool to investigate bacterial membrane biology and to explore its potential as a therapeutic agent. The multi-target effect on the membrane, leading to potassium leakage, inhibition of precursor uptake, and disruption of respiratory chain function, makes it a compelling subject for further study in the fight against bacterial infections.
References
Application Notes and Protocols for Investigating Gram-Positive Bacterial Resistance Using Zeylasterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Zeylasterone, a 6-oxophenolic triterpenoid, for the investigation of antibacterial activity and resistance mechanisms in Gram-positive bacteria. The protocols outlined below are designed to be detailed and reproducible for research and drug development purposes.
Introduction to this compound
This compound, isolated from Maytenus blepharodes, has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria.[1] Its primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to a cascade of events that inhibit essential cellular processes and ultimately cause cell death.[1][2] Understanding the interaction of this compound with bacteria and the potential for resistance development is crucial for its development as a potential therapeutic agent.
Antibacterial Spectrum of this compound
This compound exhibits a range of activity against various Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of its potency.
| Gram-Positive Bacterium | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 5 | [1] |
| Staphylococcus aureus | MRSA | 8 | [3] |
| Bacillus subtilis | ATCC 6633 | 3-20 | [2] |
| Staphylococcus epidermidis | ATCC 12228 | ~4-8 (estimated based on related triterpenoids) | [4] |
| Enterococcus faecalis | ATCC 29212 | ~8-16 (estimated based on related triterpenoids) | |
| Streptococcus pneumoniae | ATCC 49619 | ~2-4 (estimated based on related triterpenoids) |
Mechanism of Action: Membrane Disruption
This compound's primary mode of action is the perturbation of the bacterial cytoplasmic membrane. This disruption leads to several downstream effects, including:
-
Increased Membrane Permeability: this compound inserts into the lipid bilayer, altering its fluidity and creating pores or lesions. This leads to the leakage of intracellular components, such as potassium ions (K+).[1][2]
-
Inhibition of Macromolecular Synthesis: The disruption of the membrane potential and integrity inhibits essential cellular processes that rely on a functional membrane, including the synthesis of DNA, RNA, proteins, and peptidoglycan.[1][2]
-
Inhibition of Respiratory Chain Enzymes: this compound can interfere with the function of membrane-bound enzymes, such as those involved in the electron transport chain, leading to a reduction in cellular energy production.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Gram-positive bacterial strains (e.g., S. aureus, S. epidermidis, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of this compound with no visible growth.
References
- 1. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and mechanism of the action of this compound against Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Zeylasterone for In-Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in-vitro evaluation of Zeylasterone, a naturally occurring diterpenoid. The following sections offer guidance on preparing stock solutions, conducting key experiments to assess its biological activity, and understanding its potential mechanisms of action.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's physicochemical properties is fundamental for its effective formulation and use in in-vitro assays.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₈O₇ | [1] |
| Molecular Weight | 510.6 g/mol | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | [2] |
| In-Vitro Activity | Antibacterial | [3] |
Preparation of this compound Stock and Working Solutions
Due to its hydrophobic nature, this compound requires an organic solvent for initial solubilization before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the specific cell line.
Protocol for 10 mM Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh out 5.11 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solubilization in DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Preparing Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. It is critical to maintain the final DMSO concentration in the cell culture well below cytotoxic levels, typically at or below 0.5%, with 0.1% being ideal for sensitive cell lines.[1][2][4] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Example Dilution for a 10 µM Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For instance, to achieve a final concentration of 10 µM in a cell culture well containing 1 mL of medium, you can add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
References
- 1. Antiproliferative Properties of Triterpenoids by ECIS Method—A New Promising Approach in Anticancer Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anticancer activity of a pentacyclic triterpenoid via the mitochondrial pathway in bone-invasive oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentacyclic Triterpenoid Phytochemicals with Anticancer Activity: Updated Studies on Mechanisms and Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Zeylasterone Efficacy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeylasterone, a triterpenoid isolated from Maytenus blepharodes, has demonstrated significant antimicrobial properties.[1] Structurally similar compounds, such as zeylenone and other triterpenoids from the Celastraceae family, have shown potent anti-cancer activities, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression.[2][3][4][5][6][7] Zeylenone, for instance, has been shown to suppress the proliferation of cervical carcinoma cells by targeting the PI3K/Akt/mTOR and MAPK/ERK pathways.[4] This document provides a comprehensive experimental design to investigate the potential anti-cancer efficacy of this compound, based on the hypothesis that it may exert its effects through similar mechanisms.
These protocols and application notes are intended to guide researchers in the systematic evaluation of this compound's therapeutic potential, from initial in vitro screening to in vivo validation.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| HeLa | Cervical Cancer | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined |
| Normal Fibroblasts | Non-cancerous control | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| This compound (2 x IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Quantification of Apoptosis by Annexin V/PI Staining in HeLa Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined |
| This compound (2 x IC50) | Data to be determined | Data to be determined |
Table 4: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Data to be determined | N/A |
| This compound (mg/kg) | Data to be determined | Data to be determined |
| Positive Control (e.g., Cisplatin) | Data to be determined | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, PC-3, HCT116) and a normal cell line (e.g., fibroblasts)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
HeLa cells
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and treat with this compound (IC50 and 2 x IC50) for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat HeLa cells with this compound (IC50 and 2 x IC50) for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell signaling pathways (PI3K/Akt/mTOR and MAPK).
Materials:
-
HeLa cells
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK, Bcl-2, Bax, Cleaved Caspase-3, PARP, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Treat HeLa cells with this compound (IC50) for 24 and 48 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Athymic nude mice
-
HeLa cells
-
This compound
-
Vehicle solution
-
Positive control drug (e.g., Cisplatin)
Protocol:
-
Subcutaneously inject 5 x 10⁶ HeLa cells into the flank of each mouse.
-
When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (vehicle, this compound, positive control).
-
Administer the treatments (e.g., intraperitoneal injection) for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight every 3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blot).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Hypothesized inhibitory effect of this compound on the MAPK/ERK signaling cascade.
Experimental Workflow Diagram
Caption: Overall experimental workflow for evaluating the anti-cancer efficacy of this compound.
References
- 1. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Exploring the Anticancer Potential of Phenolic nor-Triterpenes from Celastraceae Species | Semantic Scholar [semanticscholar.org]
- 3. Exploring the Anticancer Potential of Phenolic nor-Triterpenes from Celastraceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zeylenone, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activities of the Quinone-Methide Triterpenes Maytenin and 22-β-hydroxymaytenin Obtained from Cultivated Maytenus ilicifolia Roots Associated with Down-Regulation of miRNA-27a and miR-20a/miR-17-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Preparation of Zeylasterone Stock Solutions for Experimental Use
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Zeylasterone stock solutions for use in a variety of research and drug development applications. This compound, a potent triterpenoid, has garnered significant interest for its therapeutic potential. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the proper preparation of its stock solutions. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₈O₇ | --INVALID-LINK-- |
| Molecular Weight | 510.6 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in DMSO. May also be soluble in ethanol and DMF. | [2] |
Preparation of this compound Stock Solutions for In Vitro Experiments
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for most cell-based assays.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 510.6 g/mol × 1000 mg/g = 5.106 mg
-
-
-
Weighing this compound:
-
Accurately weigh out 5.106 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
If required for your specific application (e.g., long-term cell culture), filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step should be performed in a sterile environment to maintain sterility.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short to medium-term storage (up to 3 months) or at -80°C for long-term storage.
-
Working Solution Preparation
-
To prepare a working solution, dilute the 10 mM DMSO stock solution in your cell culture medium to the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A solvent control (medium with the same final concentration of DMSO) should always be included in experiments.
Preparation of this compound Formulations for In Vivo Experiments
For animal studies, this compound needs to be formulated to ensure its solubility and bioavailability. Below are common formulation strategies.
Formulation 1: DMSO, Tween 80, and Saline
| Component | Percentage |
| DMSO | 10% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 85% |
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For every 100 µL of the DMSO stock solution, add 50 µL of Tween 80 and mix well.
-
Add 850 µL of sterile saline (0.9% NaCl) to the mixture and vortex until a clear and homogenous solution is formed.[2]
Formulation 2: DMSO, PEG300, Tween 80, and ddH₂O
| Component | Variable (Example Proportions) |
| DMSO | As required for initial dissolution |
| PEG300 | To aid solubility |
| Tween 80 | As an emulsifier |
| ddH₂O | To bring to final volume |
Protocol:
-
Dissolve the required amount of this compound in a minimal volume of DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix thoroughly.
-
Finally, add double-distilled water (ddH₂O) to reach the final desired volume and concentration.[2]
Stability and Storage of this compound Solutions
While specific stability data for this compound is limited, general guidelines for storing compounds in DMSO can be followed to ensure the integrity of the stock solutions.
| Storage Condition | Duration | Notes |
| -20°C in DMSO | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
| -80°C in DMSO | Long-term (≥ 3 months) | Recommended for prolonged storage. |
| Aqueous Solutions | Should be made fresh | Aqueous solutions of many compounds are not stable and should be prepared just before use. |
Studies on the stability of diverse compound libraries in DMSO have shown that many compounds are stable for extended periods when stored properly at low temperatures.[2][3] However, it is always best practice to use freshly prepared dilutions for experiments whenever possible.
Mechanism of Action and Relevant Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The primary mechanism involves the induction of the intrinsic (mitochondrial) apoptosis pathway, which is regulated by the Bcl-2 family of proteins and leads to the activation of caspases. Additionally, this compound has been implicated in the modulation of the JAK/STAT and PI3K/Akt signaling pathways.
Below is a diagram illustrating the proposed signaling pathway affected by this compound leading to apoptosis.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing this compound stock solutions for experimental use.
References
- 1. Zearalenone promotes apoptosis of mouse Leydig cells by targeting phosphatase and tensin homolog and thus inhibiting the PI3K/AKT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zeylenone inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antagonistic Effect of Glutamine on Zearalenone-Induced Apoptosis via PI3K/Akt Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Zeylasterone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of Zeylasterone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low reaction yield in a specific step | Suboptimal reaction conditions (temperature, concentration, solvent). | Systematically screen reaction parameters such as temperature, solvent, and catalyst loading.[1][2] Refer to literature for similar transformations to find optimized conditions. |
| Incomplete reaction. | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. | |
| Degradation of starting material or product. | Investigate the stability of the compounds under the reaction conditions.[3][4] Consider using milder reagents or protecting sensitive functional groups. | |
| Formation of multiple byproducts | Non-selective reagents or reaction conditions. | Employ more selective reagents. Optimize reaction conditions to favor the desired product formation. |
| Presence of impurities in starting materials. | Ensure the purity of starting materials through appropriate purification techniques before use. | |
| Difficulty in achieving desired stereoselectivity | Inappropriate chiral auxiliary or catalyst. | Screen a variety of chiral catalysts or auxiliaries to improve stereoselectivity. The synthesis of related compounds like Zeylenone required careful control of chirality.[5] |
| Racemization during reaction or workup. | Use milder reaction and purification conditions to prevent racemization. | |
| Challenges in product purification | Similar polarity of the product and impurities. | Explore different chromatographic techniques (e.g., normal-phase, reverse-phase, size-exclusion). Consider derivatization to alter polarity for easier separation. |
| Product instability on silica gel. | Use alternative stationary phases like alumina or celite for chromatography. | |
| Poor reproducibility of results at a larger scale | Inefficient heat and mass transfer in larger reaction vessels. | Ensure efficient stirring and temperature control. Consider a gradual scale-up to identify and address potential issues. |
| Changes in reagent stoichiometry or addition rates. | Maintain precise control over reagent addition and stoichiometry during scale-up. |
Frequently Asked Questions (FAQs)
Synthesis Strategy & Optimization
Q1: What are the key challenges in the total synthesis of complex triterpenoids like this compound?
The total synthesis of complex natural products like this compound often involves multi-step sequences, which can lead to low overall yields.[5] Key challenges include the stereoselective construction of multiple chiral centers, the formation of sterically hindered bonds, and the functionalization of unreactive positions. The synthesis of the related compound (+)-Zeylenone was achieved in 13 steps with an overall yield of 9.8%, highlighting the complexity and potential for low yields.[5]
Q2: How can I optimize reaction conditions for a key step in the synthesis?
Optimization of reaction conditions is crucial for maximizing yield and minimizing byproducts.[1][2][6][7] A systematic approach is recommended:
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Solvent Screening: Test a range of solvents with different polarities and coordinating abilities.
-
Temperature Variation: Evaluate the effect of temperature on reaction rate and selectivity.
-
Catalyst and Reagent Screening: If applicable, screen different catalysts, ligands, and reagents.
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Concentration Effects: Investigate the impact of reactant concentrations.
A design of experiments (DoE) approach can be efficient in exploring the effects of multiple variables simultaneously.
Purification and Characterization
Q3: What are the recommended methods for purifying this compound and its intermediates on a large scale?
For large-scale purification, column chromatography is a common technique.[8] However, it can be time-consuming and solvent-intensive. Alternative methods to consider include:
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Crystallization: If the compound is crystalline, this can be a highly effective and scalable purification method.
-
Preparative HPLC: Offers high resolution for difficult separations, though it can be costly for very large quantities.
-
Supercritical Fluid Chromatography (SFC): A greener alternative to normal-phase HPLC that can be effective for certain classes of compounds.
Q4: How can I confirm the stereochemistry of the synthesized this compound?
Confirming the stereochemistry is critical. A combination of techniques is typically used:
-
Chiral HPLC or GC: To determine the enantiomeric or diastereomeric excess.
-
NMR Spectroscopy: Advanced techniques like NOESY can provide information about the relative stereochemistry.
-
X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry if a suitable crystal can be obtained.
Stability and Handling
Q5: Is this compound susceptible to degradation? How should it be stored?
While specific stability data for this compound is limited in the provided search results, complex natural products can be sensitive to heat, light, pH, and oxidation.[3][4][9][10] It is advisable to store this compound under inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures. Stability studies should be conducted to determine the optimal storage conditions and shelf-life.
Experimental Protocols
While a specific, detailed protocol for the large-scale synthesis of this compound is not publicly available in the provided search results, a general workflow can be inferred from the synthesis of similar complex molecules.[5][11]
General Workflow for a Key Synthetic Step (e.g., a Coupling Reaction):
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Reaction Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, thermometer, condenser, and nitrogen inlet is charged with the starting material and a suitable anhydrous solvent under an inert atmosphere.
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Reagent Addition: The coupling partner and any catalysts or additives are added portion-wise or via a syringe pump at a controlled temperature.
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Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS at regular intervals.
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Workup: Upon completion, the reaction is quenched with an appropriate reagent (e.g., water or a saturated aqueous solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and filtered.
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Purification: The crude product is concentrated under reduced pressure and purified by column chromatography on silica gel using a suitable solvent system.
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Characterization: The structure and purity of the isolated product are confirmed by NMR, mass spectrometry, and HPLC.
Visualizations
Caption: General workflow for a synthetic step in the large-scale synthesis of this compound.
Caption: A logical flow diagram for troubleshooting common issues in chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Development of Selective Reactions in the Synthesis of Medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]
- 9. The stability and degradation kinetics of Sulforaphene in microcapsules based on several biopolymers via spray drying [pubmed.ncbi.nlm.nih.gov]
- 10. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction yield of Zeylasterone from plant material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Zeylasterone from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources is it typically extracted?
This compound is a quinone-methide triterpenoid with various reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is commonly isolated from plants of the Maytenus genus, such as Maytenus blepharodes.
Q2: What are the critical pre-extraction steps to ensure a high yield of this compound?
Proper preparation of the plant material is crucial for efficient extraction. This includes:
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Drying: Thoroughly dry the plant material to prevent enzymatic degradation of this compound. Oven drying at a low temperature (40-50°C) or freeze-drying are common methods.
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Grinding: Grind the dried plant material into a fine powder to increase the surface area for solvent penetration.
Q3: Which solvents are most effective for this compound extraction?
Polar organic solvents are generally effective for extracting triterpenoids like this compound. Commonly used solvents include:
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Ethanol
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Methanol
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Acetone
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Ethyl Acetate
The choice of solvent can significantly impact the extraction efficiency, and optimization experiments are recommended to determine the best solvent for a specific plant matrix.
Q4: What are the common methods for extracting this compound?
Several methods can be employed for this compound extraction, each with its advantages and disadvantages. These include:
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Soxhlet Extraction: A classical and exhaustive method that ensures high extraction efficiency.
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Ultrasonic-Assisted Extraction (UAE): A more rapid and energy-efficient method that uses ultrasonic waves to enhance solvent penetration.
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Microwave-Assisted Extraction (MAE): A fast extraction technique that utilizes microwave energy to heat the solvent and plant material.
Troubleshooting Guides
Issue 1: Low this compound Yield
| Potential Cause | Troubleshooting Steps |
| Improper Plant Material Preparation | - Ensure the plant material is completely dry before extraction. - Grind the material to a fine, consistent powder. |
| Inappropriate Solvent Selection | - Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate). - Consider using solvent mixtures (e.g., ethanol-water) to optimize polarity. |
| Suboptimal Extraction Parameters | - Temperature: Optimize the extraction temperature. High temperatures can enhance solubility but may also lead to degradation. - Time: Ensure the extraction time is sufficient for complete extraction. For Soxhlet, this may be several hours; for UAE and MAE, it is typically shorter. - Solid-to-Liquid Ratio: An insufficient solvent volume may not fully solubilize the this compound. Experiment with different ratios to find the optimal balance. |
| Compound Degradation | - Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature. |
| Incomplete Extraction | - For UAE and MAE, ensure adequate mixing and that the entire sample is exposed to the energy source. - For Soxhlet, ensure the siphon cycle is functioning correctly. |
Issue 2: Purity of the Extracted this compound is Low
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | - Optimize the solvent polarity to be more selective for this compound. - Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. |
| Ineffective Post-Extraction Cleanup | - Utilize chromatographic techniques such as column chromatography or preparative HPLC for purification. - Experiment with different stationary and mobile phases to achieve better separation. |
| Sample Overload on Chromatography Column | - Ensure the amount of crude extract loaded onto the chromatography column does not exceed its capacity. |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
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Preparation: Weigh approximately 20g of finely powdered, dried plant material and place it in a cellulose thimble.
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Assembly: Place the thimble in a Soxhlet extractor. Add 250 mL of ethanol to a round-bottom flask and connect it to the Soxhlet extractor and a condenser.[1]
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Extraction: Heat the solvent to reflux. Allow the extraction to proceed for at least 16 hours, ensuring continuous siphoning of the solvent.[1]
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Concentration: After extraction, cool the apparatus and remove the solvent from the round-bottom flask using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
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Purification: Purify the crude extract using column chromatography with silica gel, eluting with a gradient of hexane and ethyl acetate.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
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Preparation: Weigh 2g of powdered, dried plant material and place it in a 100 mL sealed vessel.
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Solvent Addition: Add 80 mL of ethanol to the vessel (a 1:40 solid-to-liquid ratio).[2]
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Sonication: Place the vessel in an ultrasonic bath (e.g., 100 W, 40 kHz) and sonicate for 40 minutes at room temperature (25°C).[2]
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Filtration: Filter the extract using Whatman No. 42 filter paper. Wash the residue with an additional 10 mL of the extraction solvent.
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Concentration: Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude extract.
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Purification: Proceed with chromatographic purification as described for the Soxhlet method.
Protocol 3: Microwave-Assisted Extraction (MAE) of this compound
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Preparation: Place 5g of powdered, dried plant material into the microwave extraction vessel.
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Solvent Addition: Add 50 mL of a 50% ethanol in deionized water solution.
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Extraction: Set the microwave parameters. Optimal conditions can vary, but a starting point could be 750 W of microwave power at 60°C for 20 minutes.
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Filtration and Concentration: After extraction, filter the solution and concentrate it using a rotary evaporator.
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Purification: Purify the resulting crude extract using appropriate chromatographic techniques.
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoids
| Method | Typical Extraction Time | Solvent Consumption | Energy Consumption | Potential for Thermal Degradation |
| Soxhlet Extraction | Long (hours to days) | High | High | High |
| Ultrasonic-Assisted Extraction (UAE) | Short (minutes) | Moderate | Low | Low |
| Microwave-Assisted Extraction (MAE) | Very Short (minutes) | Low | Moderate | Moderate to High |
Note: The optimal method will depend on the specific plant material, available equipment, and desired scale of extraction.
Table 2: Influence of Key Parameters on Triterpenoid Extraction Yield
| Parameter | Effect on Yield | General Recommendation |
| Particle Size | Smaller particles increase surface area and yield. | Grind plant material to a fine powder. |
| Solvent Concentration | Can significantly impact yield; optimal concentration varies. | Empirically determine the optimal solvent-to-water ratio. |
| Solid-to-Liquid Ratio | Higher ratios can increase yield up to a saturation point. | Optimize to balance yield and solvent usage. A ratio of 1:10 to 1:40 is a common starting range.[2] |
| Temperature | Higher temperatures generally increase solubility and diffusion rates. | Optimize for maximum yield without causing degradation. |
| Extraction Time | Longer times can increase yield but may lead to degradation. | Determine the optimal time for each extraction method. |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Signaling Pathways
This compound's Potential Anti-Inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.
This compound's Potential Anticancer Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR cancer survival pathway by this compound.
References
Zeylasterone stability issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Zeylasterone in different solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, a triterpenoid, is sparingly soluble in aqueous solutions. For research purposes, it is commonly dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a frequently used solvent for creating stock solutions.[1] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF).[1] The choice of solvent should be guided by the specific requirements of your experiment, including compatibility with your cell culture or assay system and the desired final concentration.
Q2: How should I store this compound stock solutions?
A2: To ensure the stability of your this compound stock solutions, it is recommended to aliquot them into single-use volumes and store them at -20°C or -80°C.[1] This practice helps to minimize degradation that can be caused by repeated freeze-thaw cycles.
Q3: Is this compound stable as a dry powder?
A3: As a dry powder, this compound is generally stable at room temperature for short periods, such as during shipping.[1] For long-term storage, it is advisable to keep the powder in a tightly sealed container in a cool, dry, and dark place.
Q4: How does pH affect the stability of this compound?
A4: While specific data on this compound is limited, triterpenoids can be susceptible to degradation under strongly acidic or alkaline conditions. The stability of many organic compounds is pH-dependent, and extreme pH levels can catalyze hydrolysis or other degradation reactions. It is recommended to maintain the pH of aqueous buffers within a neutral range (pH 6-8) whenever possible.
Q5: Is this compound sensitive to light?
A5: Many complex organic molecules, including some triterpenoids, can be sensitive to light (photosensitive). To prevent potential photodegradation, it is best practice to store this compound solutions in amber vials or to wrap containers with aluminum foil to protect them from light.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous media | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low (typically <0.5%) but sufficient to maintain solubility. - Prepare intermediate dilutions in a co-solvent system if necessary. - Gently warm the solution (if the compound's thermal stability permits) and vortex to aid dissolution. |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Prepare fresh stock solutions. - Avoid repeated freeze-thaw cycles by using single-use aliquots. - Verify the purity of your this compound stock using an analytical technique like HPLC. |
| Loss of compound activity over time | Instability in the experimental buffer or medium. | - Assess the stability of this compound in your specific experimental buffer over the time course of your experiment. - Consider the potential for interaction with other components in the medium. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | - This may indicate degradation. Refer to the Forced Degradation Studies section below to understand potential degradation pathways. - Protect solutions from light and extreme temperatures. - Ensure the pH of the solution is within a stable range. |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
Forced degradation studies are essential to determine the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light).
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.
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Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
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Photodegradation: Expose the stock solution to UV light (254 nm) or sunlight for an extended period (e.g., 24-48 hours).
-
-
Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acidic and basic samples.
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Analyze all samples by a validated stability-indicating HPLC-UV method.
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Table 1: Example HPLC Method Parameters for this compound Stability Testing
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan of this compound (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Visualizations
Proposed Mechanism of Action of this compound on Bacterial Cell Membrane
Based on existing research, this compound is suggested to exert its antibacterial effects by disrupting the cytoplasmic membrane of bacteria. This leads to a cascade of events that inhibit essential cellular processes.
Caption: Proposed mechanism of this compound's antibacterial action.
Experimental Workflow for Forced Degradation Study
The following diagram outlines the logical flow of a forced degradation study to assess the stability of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Troubleshooting inconsistent results in Zeylasterone experiments
Welcome to the technical support center for Zeylasterone experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining their experimental workflows involving this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data tables to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and sources of variability that can arise during this compound experiments.
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. Several factors can contribute to this variability:
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Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and that the final concentration in the wells is consistent.
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Compound Solubility: this compound, being a triterpenoid, may have poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent (like DMSO) before preparing serial dilutions. Precipitation of the compound can lead to inaccurate concentrations.
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Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) and be consistent across all wells, including controls, as it can have its own inhibitory effects on bacterial growth.
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Media Composition: The type of culture medium can influence the apparent activity of this compound. Ensure you are using the same batch and formulation of Mueller-Hinton Broth (MHB) or other specified media for all experiments.
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Incubation Conditions: Time, temperature, and atmospheric conditions of incubation must be strictly controlled. Variations can affect bacterial growth rates and, consequently, the observed MIC.
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Plate Reading: The method of determining growth inhibition (visual inspection, spectrophotometry) should be standardized. For manual reading, ensure consistent lighting and criteria for what constitutes "no growth."
Q2: I am observing high variability in my membrane potential/permeability assays with this compound. How can I improve reproducibility?
Membrane-active compounds like this compound can yield variable results in these sensitive assays. Consider the following:
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Cell Viability and Growth Phase: Use bacteria from the mid-logarithmic growth phase, as their membrane composition and integrity are more uniform.
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Dye Concentration and Incubation: Optimize the concentration of the fluorescent dye (e.g., DiSC3(5) for membrane potential, propidium iodide for permeability) and the incubation time with the cells.
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Washing Steps: Be gentle during centrifugation and washing steps to avoid damaging the bacterial membranes, which could lead to false-positive results.
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Controls: Include appropriate controls, such as a known membrane-disrupting agent (positive control) and a solvent-only control (negative control).
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Instrumentation: Ensure the fluorometer or flow cytometer is properly calibrated and settings are consistent between runs.
Q3: My macromolecular synthesis inhibition assays show conflicting results. What should I check?
These assays rely on the uptake and incorporation of radiolabeled precursors, which can be affected by several factors:
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Precursor Uptake: this compound's primary mechanism is membrane disruption, which can inhibit the uptake of the radiolabeled precursors, confounding the interpretation of synthesis inhibition.[1] It is crucial to differentiate between inhibition of uptake and inhibition of the synthesis pathway itself.
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Concentration of this compound: The effect of this compound on macromolecular synthesis is concentration-dependent. At 3x MIC, it shows an early inhibitory effect on the incorporation of thymidine, uridine, and N-acetyl-glucosamine, and a later effect on leucine incorporation.[1]
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Radiolabel Quality and Specific Activity: Ensure the radiolabeled precursors have not degraded and have the appropriate specific activity for sensitive detection.
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Harvesting and Washing: Incomplete precipitation or inadequate washing of unincorporated radiolabel can lead to high background and inaccurate results.
Q4: I am seeing unexpected cytotoxicity in my eukaryotic cell line when using this compound as a control. Is this expected?
While this compound's primary characterized activity is antibacterial, like many natural products, it may exhibit off-target effects on eukaryotic cells, especially at higher concentrations.
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Purity of the Compound: Impurities in the this compound sample could be responsible for the observed cytotoxicity. Verify the purity of your compound using analytical techniques like HPLC or NMR.
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Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. It is advisable to perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) on your specific cell line to determine the non-toxic concentration range for your experiments.
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Solvent Toxicity: As with bacterial assays, ensure the final concentration of the solvent is not causing the observed cytotoxicity.
Data Presentation
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | 5 | 30 (6x MIC) | [1] |
| Bacillus subtilis | 3-20 | - | |
| Candida albicans | 10 | - |
Table 2: Effect of this compound on Macromolecular Synthesis in S. aureus
| Macromolecule | Precursor | Concentration of this compound | Observed Effect | Reference |
| DNA | Thymidine | 3x MIC | Early Inhibition | [1] |
| RNA | Uridine | 3x MIC | Early Inhibition | [1] |
| Peptidoglycan | N-acetyl-glucosamine | 3x MIC | Early Inhibition | [1] |
| Protein | Leucine | 3x MIC | Later Inhibition | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard microdilution methods.
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Preparation of this compound Stock Solution:
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Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.
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Vortex thoroughly to ensure complete dissolution.
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Prepare serial twofold dilutions in sterile DMSO.
-
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Inoculum Preparation:
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From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
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Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
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Assay Procedure:
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In a 96-well microtiter plate, add 100 µL of MHB to all wells.
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Add 1 µL of the appropriate this compound dilution to each well to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
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Add 100 µL of the prepared bacterial inoculum to each well.
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Include a positive control (bacteria and media with DMSO, no this compound) and a negative control (media only).
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Incubate the plate at 37°C for 18-24 hours.
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-
Reading the Results:
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The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
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Protocol 2: Bacterial Membrane Potential Assay
This protocol uses the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).
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Bacterial Cell Preparation:
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Grow bacteria to mid-log phase in appropriate media.
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Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).
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Wash the cell pellet twice with a suitable buffer (e.g., PBS or HEPES buffer).
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Resuspend the cells in the same buffer to an OD600 of approximately 0.2.
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Dye Loading:
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Add DiSC3(5) to the cell suspension to a final concentration of 1-2 µM.
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Incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in the polarized membranes.
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Fluorescence Measurement:
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Transfer the cell suspension to a cuvette or a black-walled 96-well plate.
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Measure the baseline fluorescence using a fluorometer (excitation ~622 nm, emission ~670 nm).
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Add this compound at the desired concentration and immediately begin recording the fluorescence over time.
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An increase in fluorescence indicates membrane depolarization.
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Controls:
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Include a solvent control (DMSO).
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Use a known depolarizing agent like valinomycin or gramicidin as a positive control.
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Mandatory Visualizations
Caption: Proposed mechanism of action of this compound on bacterial cells.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Zeylasterone Stability and Storage
This technical support center provides guidance on the proper storage and handling of Zeylasterone to minimize degradation and ensure the integrity of your research. The following information is based on established principles for the stability of triterpenoids and phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
A1: this compound, as a phenolic triterpenoid, is susceptible to degradation from three main factors:
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Hydrolysis: Degradation due to reaction with water, which can be accelerated by acidic or basic conditions.
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Oxidation: Degradation due to reaction with oxygen, which can be catalyzed by light and metal ions. The phenolic hydroxyl groups in this compound are particularly prone to oxidation.
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Photodegradation: Degradation caused by exposure to light, especially UV light.
Q2: What are the recommended storage conditions for this compound powder and solutions?
A2: To ensure long-term stability, adhere to the following storage conditions:
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Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years. Keep the container tightly sealed and protected from light.
-
Solutions: For solutions in solvents like DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot solutions to avoid repeated freeze-thaw cycles.
Q3: My this compound solution has changed color. Is it still usable?
Q4: Can I do anything to prevent the degradation of my this compound stock solution?
A4: Yes, several measures can be taken to enhance the stability of your this compound solutions:
-
Use Antioxidants: Adding antioxidants such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid can help prevent oxidative degradation. It is recommended to start with low concentrations (e.g., 0.01% w/v) and validate their effectiveness for your specific application.
-
Control pH: If preparing aqueous solutions, buffering to a slightly acidic pH (around 5-6) may help to reduce the rate of hydrolysis and oxidation.
-
Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
De-gas Solvents: For long-term storage, using solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon can minimize the amount of dissolved oxygen available for oxidation.
Troubleshooting Guide: this compound Degradation
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results between batches of this compound solution. | Degradation of older stock solutions. | Prepare fresh stock solutions of this compound for each set of critical experiments. Always note the preparation date on the vial. |
| Loss of biological activity in a time-dependent manner. | Degradation of this compound in the experimental medium. | Perform a time-course stability study of this compound in your specific cell culture or assay buffer to determine its stability under your experimental conditions. Consider adding antioxidants if significant degradation is observed. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method to resolve this compound from these products. |
Quantitative Data: Illustrative Forced Degradation of this compound
The following table presents illustrative data from a simulated forced degradation study on this compound. This data is intended to demonstrate the expected degradation profile under various stress conditions and should be used as a guideline for designing your own stability studies. Actual degradation rates may vary.
| Stress Condition | Duration | Temperature | % Degradation of this compound (Illustrative) | Major Degradation Products (Hypothesized) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolyzed ester and ether linkages |
| 0.1 M NaOH | 8 hours | 60°C | 45% | Ring-opened and hydrolyzed products |
| 3% H₂O₂ | 24 hours | Room Temp | 30% | Oxidized phenolic rings (quinones) |
| Photolytic (UV Lamp) | 72 hours | Room Temp | 25% | Oxidized and rearranged structures |
| Thermal | 7 days | 80°C | 10% | Isomerization and minor oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH.
-
Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of this compound powder to a UV lamp (254 nm) in a photostability chamber for 72 hours.
-
Prepare a 100 µg/mL solution in the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store this compound powder in an oven at 80°C for 7 days.
-
Prepare a 100 µg/mL solution in the mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
HPLC Parameters (Recommended Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution with:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Purification of Isolated Zeylasterone
Welcome to the technical support center for the purification of isolated Zeylasterone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the purity of isolated this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for increasing the purity of isolated this compound?
A1: The most effective methods for purifying this compound, a friedelane-type triterpenoid, are preparative High-Performance Liquid Chromatography (HPLC) and recrystallization. The choice between these methods depends on the initial purity of the sample, the quantity of material to be purified, and the desired final purity. Often, a combination of these techniques yields the best results.
Q2: What are the common impurities found in this compound extracts from Maytenus blepharodes?
A2: Extracts from Maytenus blepharodes are complex mixtures containing various secondary metabolites. Common impurities that may be present alongside this compound include other triterpenoids (such as friedelin, canophyllol, and other friedelane derivatives), sesquiterpenes, and phenolic compounds.[1][2][3] The structural similarity of other triterpenoids can make their separation from this compound challenging.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[4][5] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed as an orthogonal method for purity determination.[5]
Q4: What is the mechanism of action of this compound that I should be aware of when handling it for biological assays?
A4: this compound primarily targets the cytoplasmic membrane of bacterial cells.[6][7] It causes membrane disruption, leading to rapid potassium leakage and inhibition of macromolecular synthesis (DNA, RNA, and proteins).[6][7] This disruption of the cell membrane potential is a key aspect of its antibacterial activity.
Troubleshooting Guides
Preparative HPLC Purification
Issue 1: Poor peak resolution or co-elution with impurities.
-
Possible Cause: The mobile phase composition is not optimal for separating this compound from structurally similar impurities.
-
Solution:
-
Optimize the Gradient: Adjust the gradient slope of the mobile phase. A shallower gradient can improve the separation of closely eluting compounds.
-
Solvent Selection: Experiment with different organic modifiers in the mobile phase. For reverse-phase HPLC, methanol and acetonitrile can provide different selectivities for triterpenoids.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Issue 2: Peak tailing.
-
Possible Cause: Secondary interactions between this compound and the stationary phase, or column overload.
-
Solution:
-
Mobile Phase Additives: Add a small amount of an acidic modifier, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase to suppress the ionization of residual silanol groups on the silica-based stationary phase.
-
Reduce Sample Load: Inject a smaller amount of the sample to avoid overloading the column.
-
Column Choice: Use a column with a highly end-capped stationary phase to minimize silanol interactions.
-
Issue 3: Low recovery of this compound after purification.
-
Possible Cause: Adsorption of this compound onto the stationary phase or degradation during the process.
-
Solution:
-
Column Flushing: After the run, flush the column with a strong solvent to ensure all the compound has eluted.
-
Check pH Stability: Ensure that the mobile phase pH is within the stable range for both the compound and the column.
-
Recrystallization
Issue 1: this compound does not crystallize from the solution.
-
Possible Cause: The solvent is too good, the solution is not sufficiently supersaturated, or nucleation is inhibited.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Increase Supersaturation: Slowly evaporate some of the solvent to increase the concentration of this compound.
-
Use an Anti-solvent: If this compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid, then allow it to cool slowly.
-
Issue 2: The purified product is an oil or amorphous solid, not crystalline.
-
Possible Cause: The cooling process is too rapid, or significant impurities are present that inhibit crystal formation.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling rate.[8]
-
Pre-purification: If the initial purity is very low, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.
-
Issue 3: Low yield of crystals.
-
Possible Cause: Too much solvent was used, or the cooling temperature was not low enough.
-
Solution:
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals.[8]
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Lower Cooling Temperature: Cool the solution in an ice bath or freezer to maximize crystal precipitation.
-
Experimental Protocols
Preparative HPLC Method for this compound Purification
This protocol is a general guideline and may require optimization based on the specific instrument and the impurity profile of the sample.
| Parameter | Specification |
| Column | C18 reverse-phase, 5-10 µm particle size, e.g., 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 30 minutes, then hold at 100% B for 10 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Sample Preparation | Dissolve the crude this compound extract in a minimal amount of methanol or DMSO, then filter through a 0.45 µm syringe filter. |
| Injection Volume | Dependent on column loading capacity, determined by analytical scale runs. |
Expected Outcome: This method should allow for the separation of this compound from more polar and less polar impurities. Fractions containing pure this compound can be collected, combined, and the solvent evaporated to yield the purified compound. Purity can be expected to increase significantly, potentially reaching >98%, depending on the starting material.
Recrystallization Protocol for this compound
This protocol provides a starting point for the recrystallization of this compound. The choice of solvent is critical and may require screening of several options.
| Parameter | Specification |
| Solvent System | A mixture of a "good" solvent (e.g., acetone, ethyl acetate) and an "anti-solvent" (e.g., hexane, heptane). A common starting point for triterpenoids is an acetone/hexane mixture.[9] |
| Procedure | 1. Dissolve the impure this compound in a minimal amount of the hot "good" solvent (e.g., acetone).2. While the solution is still hot, slowly add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes slightly and persistently cloudy.3. Add a few more drops of the "good" solvent until the solution becomes clear again.4. Cover the flask and allow it to cool slowly to room temperature.5. Once crystals have formed, place the flask in a refrigerator (4°C) for several hours to maximize crystallization.6. Collect the crystals by vacuum filtration.7. Wash the crystals with a small amount of cold anti-solvent.8. Dry the crystals under vacuum. |
Expected Outcome: This process should yield this compound as a crystalline solid with enhanced purity. The effectiveness of the recrystallization will depend on the solubility difference of this compound and its impurities in the chosen solvent system. A purity increase of 10-20% is often achievable in a single recrystallization step.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound.
Proposed Mechanism of this compound-Induced Bacterial Cell Membrane Disruption
Caption: The proposed mechanism of this compound's antibacterial action.
References
- 1. mdpi.com [mdpi.com]
- 2. New terpenoids from Maytenus blepharodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity and mechanism of the action of this compound against Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Zeylasterone Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during Zeylasterone quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common analytical techniques for quantifying this compound and related quinonemethide triterpenes are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices or low concentration samples.
Q2: What is a suitable starting point for developing an HPLC-UV method for this compound?
A2: A good starting point for an HPLC-UV method for this compound, based on methods for structurally similar triterpenoids from Maytenus species, would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like methanol or acetonitrile.[1] Detection is typically performed in the range of 420-430 nm, which is the characteristic wavelength for the quinonemethide chromophore.[1]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a common challenge in LC-MS/MS analysis. To minimize them, consider the following:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from the sample matrix.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from matrix components.
-
Internal Standards: Use a stable isotope-labeled internal standard if available. If not, a structurally similar compound that does not co-elute with endogenous components can be used.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[1]
Q4: What are potential sources of variability in this compound quantification?
A4: Variability in quantification can arise from several sources:
-
Sample Preparation: Incomplete extraction or inconsistent recovery between samples.
-
Standard Preparation: Inaccurate weighing or dilution of standards.
-
Instrumental Drift: Fluctuations in detector response or pump performance.
-
This compound Stability: Degradation of this compound in the sample or during analysis.
Q5: Are there known stability issues with this compound?
A5: While specific forced degradation studies on this compound are not widely published, related quinonemethide triterpenes can be susceptible to degradation under harsh acidic, basic, or oxidative conditions. It is recommended to perform stability studies on your own samples and standards in the solvents and conditions used in your assay. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light to minimize degradation.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC-UV
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and re-inject. |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase (e.g., triethylamine for basic compounds) or adjust the pH. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol, followed by hexane for non-polar contaminants). |
| Mismatched Injection Solvent | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Void | Reverse the column and flush at a low flow rate. If the problem persists, the column may need to be replaced. |
Problem 2: Inconsistent or Low Recovery During Sample Preparation
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Extraction from Plant Material | Increase extraction time, use a more appropriate solvent, or employ sonication or homogenization. |
| Poor Liquid-Liquid Extraction Efficiency | Adjust the pH of the aqueous phase to ensure this compound is in its non-ionized form. Perform multiple extractions with smaller volumes of organic solvent. |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the correct sorbent type is used. Optimize the wash and elution steps. Ensure the sample is not breaking through during loading. |
| Analyte Adsorption to Labware | Use silanized glassware or polypropylene tubes. |
Problem 3: Signal Suppression or Enhancement in LC-MS/MS
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Improve chromatographic separation by modifying the gradient, mobile phase, or column. |
| Phospholipids from Plasma Samples | Use a phospholipid removal plate or a specific extraction protocol designed to remove them. |
| High Salt Concentration | Dilute the sample or use a desalting step in your sample preparation. |
| Ion Source Contamination | Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
Hypothetical HPLC-UV Method for this compound Quantification in Maytenus Extract
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 80:20 (v/v) Methanol: 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 425 nm |
| Run Time | 15 minutes |
Hypothetical LC-MS/MS Method for this compound Quantification in Plasma
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Hypothetical: Precursor Ion (m/z) -> Product Ion (m/z) |
| This compound: [M+H]+ -> fragment 1, fragment 2 | |
| Internal Standard: [M+H]+ -> fragment 1, fragment 2 |
Visualizations
References
Validation & Comparative
A Comparative Analysis of Zeylasterone and Demethylzeylasterone for Researchers and Drug Development Professionals
Zeylasterone and its demethylated analog, demethylthis compound, are naturally occurring 6-oxophenolic triterpenoids that have garnered significant interest within the scientific community for their diverse biological activities. This guide provides a comprehensive comparative study of these two compounds, presenting their performance based on available experimental data, detailing experimental protocols for key assays, and visualizing relevant biological pathways to aid researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.
Biochemical Properties and Performance
This compound and demethylthis compound, primarily isolated from plants of the Celastraceae family, such as Maytenus blepharodes, exhibit a range of biological effects, most notably antimicrobial and anticancer activities. While structurally similar, the presence of a methyl group in this compound leads to discernible differences in their biological potency.
Antimicrobial Activity
Comparative studies have consistently demonstrated that this compound possesses superior antimicrobial activity against a panel of Gram-positive bacteria and the yeast Candida albicans when compared to demethylthis compound.[1]
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | 3-20 | [2] |
| Staphylococcus aureus | 5 | [1] | |
| Candida albicans | 10 | [2] | |
| Demethylthis compound | Staphylococcus aureus | Less active than this compound | [1] |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and Demethylthis compound.
The mechanism underlying their antimicrobial action involves the disruption of the cytoplasmic membrane and subsequent inhibition of essential macromolecular synthesis pathways, including those for DNA, RNA, proteins, and the cell wall.[1][2]
Anticancer Activity
Both compounds have been investigated for their potential as anticancer agents, with studies indicating activity against various cancer cell lines. Demethylthis compound has been identified as a catalytic inhibitor of topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells.
| Compound | Cell Line | Activity Type | Value | Reference |
| Demethylthis compound | Breast Cancer (MCF-7) | IC50 | 12.5 µM | [3] |
| Topoisomerase IIα | IC50 | 17.6 µM | [3] | |
| Zeylasteral | Non-small cell lung (A549) | GI50 | 0.45-8.6 µM | [4] |
| Breast (HBL-100, T-47D) | GI50 | 0.45-8.6 µM | [4] | |
| Cervix (HeLa) | GI50 | 0.45-8.6 µM | [4] | |
| Colon (WiDr) | GI50 | 0.45-8.6 µM | [4] | |
| Demethylzeylasteral | Non-small cell lung (A549) | GI50 | 0.45-8.6 µM | [4] |
| Breast (HBL-100, T-47D) | GI50 | 0.45-8.6 µM | [4] | |
| Cervix (HeLa) | GI50 | 0.45-8.6 µM | [4] | |
| Colon (WiDr) | GI50 | 0.45-8.6 µM | [4] |
Table 2: Anticancer Activity of Demethylthis compound and Related Compounds. *Data for Zeylasteral and Demethylzeylasteral, which are closely related compounds.
Signaling Pathway Modulation
The anticancer and anti-inflammatory effects of these triterpenoids are linked to their ability to modulate key cellular signaling pathways, namely the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.
TGF-β Signaling Pathway
Demethylzeylasteral has been shown to inhibit both the canonical and non-canonical TGF-β signaling pathways. This inhibition is significant as the TGF-β pathway is often dysregulated in cancer, contributing to tumor progression, metastasis, and immunosuppression.
Caption: Canonical TGF-β signaling pathway and inhibition by Demethylthis compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. Demethylzeylasteral has been reported to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
Caption: Canonical NF-κB signaling pathway and inhibition by Demethylthis compound.
Experimental Protocols
For researchers looking to replicate or build upon existing findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the study of this compound and demethylthis compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial or fungal inoculum
-
Test compounds (this compound, demethylthis compound)
-
Positive and negative controls
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the microtiter plate wells using MHB.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring absorbance with a microplate reader. The MIC is the lowest concentration at which no growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Macromolecular Synthesis Inhibition Assay
This assay assesses the effect of a compound on the synthesis of DNA, RNA, protein, and cell wall by measuring the incorporation of radiolabeled precursors.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, [¹⁴C]N-acetylglucosamine for cell wall)
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
To a bacterial culture in the logarithmic growth phase, add the respective radiolabeled precursor.
-
Add the test compound at a predetermined concentration (e.g., 3x MIC).
-
Incubate the culture for a specific time.
-
At various time points, withdraw aliquots and precipitate the macromolecules by adding cold TCA.
-
Filter the precipitate and wash to remove unincorporated precursors.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
Compare the incorporation of radiolabeled precursors in treated samples to untreated controls to determine the inhibitory effect on each macromolecular synthesis pathway.
Conclusion
This compound and demethylthis compound are promising natural products with significant biological activities. Current evidence suggests that this compound is a more potent antimicrobial agent, while demethylthis compound and its related compounds show considerable promise as anticancer and anti-inflammatory agents through the modulation of the TGF-β and NF-κB signaling pathways. Further direct comparative studies are warranted to fully elucidate their therapeutic potential and to establish a comprehensive structure-activity relationship. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore these fascinating molecules further.
References
- 1. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Anticancer Potential of Phenolic nor-Triterpenes from Celastraceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Exploring the Anticancer Potential of Phenolic nor-Triterpenes from Celastraceae Species | Semantic Scholar [semanticscholar.org]
Zeylasterone vs. Celastrol: A Comparative Bioactivity Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Zeylasterone and Celastrol are naturally occurring triterpenoids that have garnered interest in the scientific community for their potential therapeutic properties. Celastrol, extracted from the thunder god vine (Tripterygium wilfordii), is extensively studied for its potent anti-inflammatory, anti-cancer, and metabolic regulatory effects. This compound, isolated from Maytenus blepharodes, is structurally related to Celastrol but has been primarily investigated for its antimicrobial activities. This guide provides a comparative analysis of the known bioactivities of these two compounds, highlighting the wealth of experimental data for Celastrol and the significant research gap concerning this compound in mammalian systems. The objective is to offer a clear, data-driven comparison and to provide detailed experimental protocols to facilitate further research into these promising natural products.
Comparative Bioactivity Data
The following tables summarize the quantitative data available for Celastrol's bioactivities. At present, there is a notable lack of comparable published data for this compound in the areas of anti-inflammatory, anti-cancer, and metabolic effects in mammalian cells and animal models.
Table 1: Anti-Inflammatory Activity of Celastrol
| Assay | Cell Line/Model | Key Findings (IC₅₀/Effective Concentration) |
| Inhibition of NO Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀ ≈ 0.2 µM |
| Inhibition of TNF-α Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 0.1-1 µM |
| Inhibition of IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 0.1-1 µM |
| NF-κB Inhibition | Various cell lines | Potent inhibitor; prevents IκBα degradation |
Note: Data for this compound in these assays is not currently available in published literature.
Table 2: Anti-Cancer Activity of Celastrol
| Cancer Type | Cell Line | Key Findings (IC₅₀) |
| Prostate Cancer | PC-3 | ~1-2 µM |
| Breast Cancer | MDA-MB-231 | ~0.5-1.5 µM |
| Lung Cancer | A549 | ~1-2.5 µM |
| Leukemia | K562 | ~0.2-0.5 µM |
Table 3: Metabolic Effects of Celastrol
| Metabolic Parameter | Model | Key Findings |
| Body Weight Reduction | Diet-induced obese mice | Significant reduction with doses of 100-200 µg/kg |
| Improved Insulin Sensitivity | db/db mice | Enhanced glucose tolerance and insulin signaling |
| Reduced Food Intake | Leptin-resistant mice | Acts as a leptin sensitizer |
| Lipid Metabolism | 3T3-L1 adipocytes and mice | Inhibits adipocyte differentiation and modulates lipid profiles[1] |
Note: There is no published data on the metabolic effects of this compound in animal models of metabolic disease.
Signaling Pathways
Celastrol
Celastrol is known to modulate multiple critical signaling pathways involved in inflammation, cancer, and metabolism. A simplified representation of its key interactions is provided below.
References
Comparative Analysis of Zeylasterone's Antibacterial Efficacy and Cross-Resistance Potential
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial compounds. Zeylasterone, a triterpenoid isolated from the Celastraceae family, has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. This guide provides a comparative analysis of this compound's performance against resistant bacterial strains, alongside established antibiotics, and details the experimental protocols for assessing cross-resistance and synergistic effects.
Performance Comparison Against Resistant Bacterial Strains
While direct cross-resistance studies for this compound are not extensively available in published literature, a comparative analysis of its Minimum Inhibitory Concentrations (MICs) against key resistant pathogens can be initiated by compiling data from various in vitro studies. This section presents available MIC data for this compound and comparator antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).
It is crucial to note that the following data is aggregated from multiple studies and not from a single head-to-head comparative investigation. Therefore, direct comparisons should be interpreted with caution due to potential variations in experimental conditions.
Against Methicillin-Resistant Staphylococcus aureus (MRSA)
MRSA is a significant cause of hospital and community-acquired infections, exhibiting resistance to all β-lactam antibiotics. Standard treatments often include vancomycin and linezolid.
| Compound | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 5 | [1] |
| Vancomycin | MRSA | 1 - 8 | [2][3] |
| Linezolid | MRSA | 2 - 4 | [2][3] |
Against Vancomycin-Resistant Enterococci (VRE)
| Compound | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |
| This compound | Enterococcus faecalis | Data Not Available | |
| Daptomycin | VRE (E. faecium) | >4 (resistant) | [4] |
| Linezolid | VRE (E. faecium) | 1 - 64 | [5] |
Mechanism of Action: A Key Factor in Cross-Resistance
This compound's primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane. This mode of action is distinct from many conventional antibiotics that target cell wall synthesis (e.g., β-lactams, vancomycin) or protein synthesis (e.g., linezolid).
dot
Caption: Proposed mechanism of this compound action.
The unique membrane-targeting mechanism of this compound suggests a lower potential for cross-resistance with antibiotics that have different cellular targets. Bacteria resistant to vancomycin through altered cell wall precursors, or to linezolid through ribosomal mutations, would not be expected to exhibit inherent resistance to this compound's membrane-disrupting activity.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial stock solutions
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
dot
Caption: Broth microdilution MIC determination workflow.
Checkerboard Assay for Synergy and Cross-Resistance
The checkerboard assay is a two-dimensional dilution technique used to assess the interaction between two antimicrobial agents. It can be adapted to evaluate cross-resistance by testing a new compound against a strain with known resistance to another antibiotic.
Procedure:
-
In a 96-well plate, prepare serial dilutions of drug A along the x-axis and drug B along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubate under appropriate conditions.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of Drug A + FIC of Drug B Where FIC = MIC of drug in combination / MIC of drug alone.
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Indifference
-
4.0: Antagonism
dot
Caption: Checkerboard assay for synergy testing.
Conclusion and Future Directions
This compound exhibits promising in vitro activity against Gram-positive bacteria, including MRSA. Its membrane-disrupting mechanism of action suggests a low probability of cross-resistance with antibiotics targeting other cellular pathways. However, the lack of direct comparative and dedicated cross-resistance studies is a significant knowledge gap.
Future research should focus on:
-
Head-to-head comparative studies: Evaluating the MIC of this compound against a panel of well-characterized resistant clinical isolates (e.g., MRSA, VRE, linezolid-resistant S. aureus) alongside standard-of-care antibiotics.
-
Synergy studies: Utilizing checkerboard assays to investigate potential synergistic effects of this compound with existing antibiotics, which could offer novel combination therapy strategies.
-
Resistance development studies: Investigating the potential for bacteria to develop resistance to this compound through serial passage experiments.
Addressing these research questions will be crucial in determining the potential clinical utility of this compound as a novel antibacterial agent in an era of escalating antibiotic resistance.
References
- 1. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linezolid Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Zeylasterone: A Comparative Guide to In-Vitro Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. This guide provides a comparative analysis of the potential in-vitro cytotoxicity of Zeylasterone, a natural triterpenoid, against established chemotherapeutic agents. Due to the nascent stage of research on the direct anticancer properties of this compound, this document draws upon data from structurally related compounds and other natural products from the Celastraceae family to build a case for its further investigation. We present a preliminary assessment and a call to the scientific community to validate the cytotoxic potential of this promising compound.
Comparative Cytotoxicity: this compound Analogs vs. Standard Chemotherapeutics
Direct in-vitro cytotoxicity data for this compound against a comprehensive panel of cancer cell lines is not yet publicly available. However, studies on Zeylenone, a structurally similar cyclohexene oxide, have demonstrated potent antitumor activities with limited cytotoxicity toward normal cell lines. To provide a comparative perspective, the following table summarizes the reported IC50 values for Zeylenone and other relevant compounds from the Celastraceae family, alongside widely used chemotherapy drugs. This comparison underscores the potential of this class of compounds as potent cytotoxic agents.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Zeylenone | SGC7901 | Gastric Cancer | Not Specified | [1] |
| MGC803 | Gastric Cancer | Not Specified | [1] | |
| HOS | Osteosarcoma | ~5-10 | [2] | |
| U2OS | Osteosarcoma | ~5-10 | [2] | |
| Pristimerin | MCF-7 | Breast Cancer | Not Specified | [3] |
| NCI-H446 | Lung Carcinoma | Not Specified | [3] | |
| A549 | Lung Carcinoma | Not Specified | [3] | |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not Specified | [3] | |
| Celastrol | LoVo/Dx | Colon Cancer | >1 | [4] |
| SKBr-3 | Breast Cancer | ~4 | [5] | |
| Gastric Cancer Cells | Gastric Cancer | Not Specified | [6] | |
| Ovarian Cancer Cells | Ovarian Cancer | Not Specified | [6] | |
| Doxorubicin | AMJ13 | Breast Cancer | 223.6 µg/ml | [7] |
| Cisplatin | A549 | Lung Cancer | Not Specified | [6] |
| Paclitaxel | NIH-3T3 | Murine Fibroblast | 0.7 µg/mL | |
| MDR-3T3 | Multidrug-Resistant Murine Fibroblast | 1.4 µg/mL |
Note: The IC50 values for Zeylenone in gastric cancer were not explicitly quantified in the cited source but its robust antitumor activity was highlighted. The IC50 values for Pristimerin and Celastrol are presented as qualitative findings from the literature, indicating their potent cytotoxic effects. The IC50 for Doxorubicin is presented in µg/ml as reported in the source. This table is intended to provide a preliminary comparison and highlights the need for direct, quantitative analysis of this compound's cytotoxicity.
Experimental Protocols: A Framework for Validation
To facilitate further research into the in-vitro cytotoxicity of this compound, we provide a detailed methodology for a standard cytotoxicity assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizing the Path Forward: Experimental Workflow and Potential Signaling Pathways
To further guide the investigation of this compound, the following diagrams illustrate a typical experimental workflow for in-vitro cytotoxicity validation and a potential signaling pathway that may be targeted by this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prooxidative Activity of Celastrol Induces Apoptosis, DNA Damage, and Cell Cycle Arrest in Drug-Resistant Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of celastrol in combination with ErbB2-targeted therapeutics for treatment of ErbB2-overexpressing breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative analysis of Zeylasterone's effect on different bacterial species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antibacterial effects of Zeylasterone, a 6-oxophenolic triterpenoid isolated from Maytenus blepharodes, against a range of bacterial species. The data presented herein is compiled from published experimental findings to offer an objective overview of its performance and potential as an antimicrobial agent.
Executive Summary
This compound demonstrates significant antimicrobial activity, primarily against Gram-positive bacteria and the yeast Candida albicans. Its efficacy against Gram-negative bacteria appears to be limited, a characteristic shared by structurally related triterpenoids. The primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to a cascade of inhibitory effects on essential cellular processes.
Comparative Antibacterial Spectrum of this compound
The antimicrobial activity of this compound has been evaluated against several microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency.
| Microorganism | Gram Staining | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 5 | [1] |
| Bacillus subtilis | Gram-positive | 3 - 20 | [2] |
| Candida albicans | N/A (Fungus) | 10 | [2] |
| Gram-negative bacteria | Gram-negative | > 40* | [3] |
Note: While direct studies on this compound against a wide range of Gram-negative bacteria are limited, research on structurally similar triterpenoids like celastrol and pristimerin has shown a lack of activity (MIC > 40 µg/mL)[3]. This suggests a similar spectrum for this compound.
Mechanism of Action
This compound exerts its antimicrobial effect through a multi-target action primarily focused on the bacterial cytoplasmic membrane.[1][2] This leads to:
-
Membrane Permeability Alterations : this compound induces rapid leakage of intracellular potassium ions, indicating significant damage to the cell membrane's integrity.[1][2]
-
Inhibition of Macromolecular Synthesis : The compound inhibits the incorporation of precursors for DNA (thymidine), RNA (uridine), cell wall (N-acetyl-glucosamine), and protein (leucine) synthesis.[1][2] The disruption of the membrane potential and integrity likely contributes to this broad-spectrum inhibition of essential biosynthetic pathways.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate. Add 100 µL of the this compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions by transferring 100 µL from each well to the next.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well. Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
Potassium Leakage Assay
This assay measures the integrity of the bacterial cell membrane by quantifying the leakage of intracellular potassium ions.
Protocol:
-
Bacterial Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with a low-potassium buffer (e.g., MES-Tris). Resuspend the cells in the same buffer to a defined optical density.
-
Treatment: Add this compound at the desired concentration (e.g., 1x, 2x, or 4x MIC) to the bacterial suspension. A control with no this compound should be included.
-
Incubation and Sampling: Incubate the suspensions at 37°C. At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots and centrifuge to pellet the bacterial cells.
-
Potassium Measurement: Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.
-
Data Analysis: Express the amount of potassium released as a percentage of the total intracellular potassium, which can be determined by boiling a separate aliquot of the cell suspension to release all intracellular potassium.
Macromolecular Synthesis Inhibition Assay
This assay determines the effect of an antimicrobial agent on the synthesis of DNA, RNA, protein, and peptidoglycan by measuring the incorporation of radiolabeled precursors.
Protocol:
-
Bacterial Culture and Radiolabeling: Grow bacteria to the early to mid-logarithmic phase. Divide the culture into aliquots and add specific radiolabeled precursors: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, [³H]leucine for protein synthesis, and N-acetyl-[³H]glucosamine for peptidoglycan synthesis.
-
Treatment: Add this compound at a predetermined concentration (e.g., 3x MIC) to the radiolabeled cultures. Include a control culture with no this compound.
-
Incubation and Sampling: Incubate the cultures at 37°C. At specified time intervals, remove aliquots from each culture.
-
Precipitation and Washing: To stop the incorporation of radiolabeled precursors and precipitate the macromolecules, add ice-cold trichloroacetic acid (TCA) to the aliquots. Collect the precipitates on glass fiber filters by vacuum filtration. Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled precursors.
-
Scintillation Counting: Place the dried filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the incorporated radioactivity (counts per minute) against time for both the treated and control cultures to determine the inhibitory effect of this compound on each macromolecular synthesis pathway.
Conclusion
This compound exhibits potent antimicrobial activity against Gram-positive bacteria and Candida albicans, primarily by disrupting the cytoplasmic membrane and subsequently inhibiting essential macromolecular synthesis. Its apparent lack of efficacy against Gram-negative bacteria suggests a selective spectrum of activity. The detailed protocols provided in this guide can be utilized for further investigation and comparative studies of this compound and other potential antimicrobial compounds. Further research is warranted to fully elucidate its therapeutic potential and to explore its activity against a broader range of clinically relevant pathogens.
References
- 1. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antimicrobial Activity and Mode of Action of Celastrol, a Nortriterpen Quinone Isolated from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Zeylasterone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zeylasterone, a pentacyclic triterpenoid primarily isolated from the Celastraceae family of plants, has garnered significant interest for its diverse pharmacological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, drawing upon experimental data from structurally related friedelane and other pentacyclic triterpenoids to elucidate the key molecular features governing their biological effects. Due to a lack of systematic studies on a broad range of synthetic this compound analogs, this guide infers SAR based on the biological evaluation of closely related natural and synthetic triterpenoids.
Cytotoxicity of this compound and Related Triterpenoids
The cytotoxic effects of this compound and its analogs are crucial for their potential as anticancer agents. The analysis of structurally similar friedelane triterpenoids provides insights into the SAR of this class of compounds.
Data Summary: Cytotoxicity of Friedelane Triterpenoids
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Friedelin | HeLa | Strong | 3.54 ± 0.30 µg/mL | [1] |
| PC3 | Moderate | - (61.9% inhibition at 31 µM) | [1] | |
| U251 | Weak | - (25.8% inhibition at 31 µM) | [1] | |
| K562 | Inactive | - (0% inhibition at 31 µM) | [1] | |
| MCF-7 | Potent | 0.51 µg/mL (after 48h) | [1] | |
| Friedelan-3β-yl naproxenate | THP-1 | Weak | 266 ± 6 | [2] |
| Friedelan-3α-yl pent-4-ynoate | K-562 | Weak | 267 ± 5 | [2] |
| 3,4-seco-3,11β-epoxyfriedel-4(23)-en-3β-ol | THP-1, K562 | High | Not specified | [3][4] |
| Friedelan-3α,11β diol | THP-1, K562, TOV-21G, MDA-MB-231 | High | Not specified | [3][4] |
| 11β-hydroxyfriedelan-3-one | THP-1, K562 | High | Not specified | [3] |
Structure-Activity Relationship for Cytotoxicity
Based on the available data for friedelane triterpenoids, several structural features appear to be critical for cytotoxic activity:
-
Oxygenation at C-3: The presence and stereochemistry of a hydroxyl group at the C-3 position influence cytotoxicity. For instance, friedelan-3α,11β-diol displayed high cytotoxicity.[3][4] Modifications at this position, such as esterification, have been explored, though the resulting analogs showed weak activity.[2]
-
Modifications in the A-ring: Seco-friedelane derivatives, where the A-ring is opened, have shown potent cytotoxic activity, suggesting that the integrity of the classic pentacyclic skeleton is not strictly necessary and that modifications in this region can be beneficial.[3][4]
-
Hydroxylation at C-11: The presence of a hydroxyl group at the C-11 position, as seen in 11β-hydroxyfriedelan-3-one and friedelan-3α,11β-diol, is associated with high cytotoxicity against leukemia cell lines.[3]
Anti-inflammatory Activity of this compound and Related Triterpenoids
This compound and its analogs are being investigated for their potential to treat inflammatory diseases. Their mechanism of action is thought to involve the inhibition of key inflammatory pathways.
Data Summary: Anti-inflammatory Activity of Related Triterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Deoxynimbidiol | NO Inhibition | RAW 264.7 | 4.9 | [5][6] |
| New trinorditerpenoid (from C. orbiculatus) | NO Inhibition | RAW 264.7 | 12.6 | [5][6] |
| Compound 18 (from C. vulcanicola) | NO Inhibition | RAW 264.7 | ~50 | [7] |
| Compound 25 (from C. vulcanicola) | NO Inhibition | RAW 264.7 | ~25 | [7] |
| Ursolic Acid | IKKβ Kinase Assay | Cell-free | 69 | [8] |
| Poricoic Acid B | NO Inhibition | RAW 264.7 | Potent | [9] |
| Heritiera B | NO Inhibition | RAW 264.7 | 10.33 | [10] |
Structure-Activity Relationship for Anti-inflammatory Activity
The anti-inflammatory activity of triterpenoids structurally related to this compound appears to be influenced by:
-
Aromaticity and Oxygenation in the A/B rings: Diterpenoids from Celastrus orbiculatus with phenolic and quinone-methide structures in their A/B rings, such as deoxynimbidiol, showed potent inhibition of nitric oxide (NO) production.[5][6] This suggests that modifications introducing aromaticity or specific oxygenation patterns in the initial rings of the triterpenoid scaffold could enhance anti-inflammatory effects.
-
Substitution on the Pentacyclic System: The specific substitution pattern on the triterpenoid core is crucial. A study on 31 pentacyclic triterpenoids from Celastrus and Maytenus species revealed that specific compounds exhibited significant inhibition of LPS-induced NO release.[7]
-
Inhibition of Inflammatory Pathways: Several pentacyclic triterpenoids have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7][8][11] The inhibition of IκB kinase-β (IKKβ) is a proposed mechanism for this activity.[8] Some triterpenoids also modulate the MAPK signaling pathway.[7]
Signaling Pathways
The biological activities of this compound analogs are mediated through their interaction with various cellular signaling pathways. The NF-κB and MAPK pathways are prominent targets for the anti-inflammatory effects of structurally related triterpenoids.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of this compound analogs.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + vehicle).
-
Griess Reagent Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage of NO inhibition and determine the IC50 value.
Conclusion
The structure-activity relationship of this compound analogs, inferred from studies on structurally similar friedelane and other pentacyclic triterpenoids, highlights the importance of specific oxygenation patterns and substitutions on the triterpenoid core for both cytotoxic and anti-inflammatory activities. Modifications at the C-3 and C-11 positions, as well as alterations in the A-ring, appear to be promising strategies for enhancing the therapeutic potential of this class of compounds. The inhibition of the NF-κB and MAPK signaling pathways represents a key mechanism underlying their anti-inflammatory effects. Further systematic synthesis and biological evaluation of a diverse library of this compound analogs are warranted to fully elucidate their SAR and to develop novel and potent therapeutic agents for cancer and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Cytotoxic Activity of Friedelinyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity of Diterpenoids from Celastrus orbiculatus in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zeylasterone: A Guide for Laboratory Professionals
Absence of specific disposal guidelines for Zeylasterone necessitates a cautious and compliant approach to its waste management. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely, drawing upon general principles of laboratory chemical disposal in the absence of compound-specific data.
As a triterpenoid natural product, this compound's unique chemical properties require careful consideration for disposal to ensure personnel safety and environmental protection. Due to the lack of a specific Safety Data Sheet (SDS) with disposal instructions for this compound, the following procedures are based on established best practices for handling research-grade chemicals of unknown or uncertain toxicity.
Immediate Safety and Handling
Before proceeding with any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice for handling compounds of unknown toxicity should be followed.
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn at all times.
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).
-
Contaminated glassware.
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. The container should be a robust, sealable plastic bag or a rigid container lined with a durable plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Ensure the container is properly sealed to prevent evaporation or spillage.
-
Sharps Waste: Any sharps (e.g., needles, scalpels) contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of this compound in the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
-
Storage: Store the labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals.
-
Final Disposal: Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Quantitative Data
Due to the absence of a specific Safety Data Sheet, quantitative data directly pertaining to the disposal of this compound, such as its degradation profile under various conditions or its environmental fate and effects, is not available. The following table summarizes key chemical and physical properties of this compound that are relevant for its general handling and waste management.
| Property | Value |
| Molecular Formula | C₃₀H₃₈O₇ |
| Molecular Weight | 510.6 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Data not readily available. Assume low aqueous solubility based on its triterpenoid structure. |
Experimental Protocols
Specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are not documented in publicly available literature. Therefore, chemical treatment of this compound waste within the laboratory is not recommended. The most prudent course of action is to transfer the untreated hazardous waste to a certified disposal facility.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a general guide. All laboratory personnel must be trained on their institution's specific hazardous waste management procedures and comply with all applicable regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical disposal.
Personal protective equipment for handling Zeylasterone
Disclaimer: No specific Safety Data Sheet (SDS) for Zeylasterone (CAS No. 78012-25-6) was found in the public domain. The following guidance is based on general safety protocols for handling triterpenoid compounds in a laboratory setting and should be supplemented by a compound-specific risk assessment before commencing any work.
This compound is a triterpenoid with demonstrated antibacterial properties.[1] While many triterpenoids are considered to have low toxicity, it is crucial to handle all research chemicals with a high degree of caution to minimize exposure and ensure a safe laboratory environment. This guide provides essential information for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices.
| Body Part | Equipment | Specification | Purpose |
| Eyes | Safety Goggles | Chemical splash goggles | Provides full protection against splashes and impacts.[2] |
| Hands | Disposable Gloves | Nitrile or latex gloves | Protects against skin contact. |
| Body | Laboratory Coat or Apron | Non-flammable, non-porous | Protects skin and clothing from spills.[2] |
| Respiratory | Not generally required | N/A | To be used if creating aerosols or dust. |
| Feet | Closed-toe Shoes | --- | Protects feet from spills. |
Operational Plan: Handling this compound
Adherence to a strict operational workflow is critical to minimize the risk of contamination and exposure.
Workflow for Handling this compound
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled Hazardous Waste Container | Collect in a sealed, labeled container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, gloves) | Labeled Hazardous Waste Bag | Place in a designated, sealed bag for solid chemical waste. |
| Liquid Waste (Solutions containing this compound) | Labeled Hazardous Waste Container | Collect in a compatible, sealed, and labeled container for liquid chemical waste. |
Workflow for Disposal of this compound Waste
Experimental Protocols
While a specific, detailed experimental protocol for handling this compound is not available, the following general steps should be followed when working with this and similar compounds:
-
Risk Assessment: Before starting any new experiment, conduct a thorough risk assessment that considers the chemical properties of this compound, the quantities being used, and the specific experimental procedures.
-
Ventilation: All manipulations of solid this compound or its concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. The spill area should then be decontaminated.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
